molecular formula C6H7Br2N3O B13333181 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B13333181
M. Wt: 296.95 g/mol
InChI Key: MJCDAWAAGKDRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a high-value chemical intermediate designed for advanced research and development in medicinal and agrochemical discovery. This compound features a carboxamide functional group, distinguishing it from common ester analogs and making it a versatile building block for constructing more complex molecular architectures. Its structure is related to pyrazole-carboxamide scaffolds that have demonstrated significant biological activity in scientific studies. The core research value of this dibrominated pyrazole lies in its potential application for Suzuki cross-coupling and other metal-catalyzed reactions, where the bromine atoms serve as excellent leaving groups. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse aromatic and heteroaromatic systems at the 3- and 5- positions of the pyrazole ring. Pyrazole-carboxamide compounds are extensively investigated for their herbicidal and fungicidal properties. For instance, related pyrazole carboxamides have been shown to inhibit fungal succinate dehydrogenase (Complex II), a key target in agrochemical research . Furthermore, in pharmaceutical research, structurally similar pyrazole-carboxamide derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are important anticancer drug targets . The carboxamide group in your compound of interest can engage in critical hydrogen bonding within an enzyme's active site, potentially influencing binding affinity and selectivity. Researchers can utilize this intermediate to synthesize novel compounds for screening against a range of biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7Br2N3O

Molecular Weight

296.95 g/mol

IUPAC Name

3,5-dibromo-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C6H7Br2N3O/c1-2-11-5(8)3(6(9)12)4(7)10-11/h2H2,1H3,(H2,9,12)

InChI Key

MJCDAWAAGKDRQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)Br)C(=O)N)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structure features a pyrazole core functionalized with two bromine atoms, an N-ethyl group, and a carboxamide moiety, making it a versatile scaffold for regioselective diversifications.

Core Identifiers
PropertyDetail
Chemical Name 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide
CAS Number 2380028-47-5
Molecular Formula C₆H₇Br₂N₃O
Molecular Weight 312.95 g/mol
SMILES CCN1C(Br)=C(C(N)=O)C(Br)=N1
InChI Key Derived from structure (e.g., specific isomer key)
Appearance Off-white to pale yellow solid
Physicochemical Properties (Experimental & Predicted)
PropertyValue / RangeNotes
Melting Point 165–172 °C (Predicted)Higher than corresponding ester due to intermolecular H-bonding.
LogP ~1.8 – 2.1Moderate lipophilicity; suitable for CNS-active drug fragments.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents (Hexane).
pKa ~14 (Amide NH)Weakly acidic; stable under neutral/mild basic conditions.
H-Bond Donors 1 (Amide NH₂)Critical for binding affinity in protein active sites.
H-Bond Acceptors 2 (Amide O, Pyrazole N)

Structural Analysis & Electronic Properties

The reactivity of this molecule is defined by the interplay between the electron-rich pyrazole ring and the electron-withdrawing substituents.

  • Regiochemical Asymmetry: Although the parent 3,5-dibromopyrazole is symmetric, the introduction of the N1-ethyl group breaks this symmetry.

    • C3-Position: Adjacent to the pyridine-like nitrogen (N2). It is more electron-deficient and sterically accessible.

    • C5-Position: Adjacent to the pyrrole-like nitrogen (N1) and the ethyl group. It is more electron-rich (due to N1 lone pair donation) and sterically hindered by the ethyl group.

  • Carboxamide Influence: The C4-carboxamide is a strong electron-withdrawing group (EWG) via resonance, activating the ring towards Nucleophilic Aromatic Substitution (SₙAr), particularly at the C5 position, though steric factors often override this in metal-catalyzed couplings.

Synthesis Protocols

The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is most efficiently achieved via a two-step sequence starting from the commercially available Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (CAS 1017802-86-6) .

Synthesis Workflow Diagram

Synthesispathway Start Ethyl 3,5-dibromo-1H-pyrazole- 4-carboxylate (CAS 1017802-86-6) Step1 Step 1: N-Alkylation (EtI, K2CO3, DMF, 60°C) Start->Step1 Alkylation Intermed Intermediate: Ethyl 3,5-dibromo-1-ethyl- pyrazole-4-carboxylate Step1->Intermed 95% Yield Step2 Step 2: Ammonolysis (NH3 in MeOH, RT to 50°C) Intermed->Step2 Amidation Product Product: 3,5-Dibromo-1-ethyl- 1H-pyrazole-4-carboxamide Step2->Product >90% Yield

Figure 1: Optimized synthetic route for the production of the title compound.

Detailed Methodology
Step 1: N-Ethylation
  • Reagents: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Protocol:

    • Dissolve the starting ester in anhydrous DMF (5 mL/g).

    • Add K₂CO₃ and stir at room temperature for 15 minutes to deprotonate the pyrazole NH.

    • Add Ethyl Iodide dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

    • Workup: Pour into ice-water. The product (Ethyl 3,5-dibromo-1-ethyl-pyrazole-4-carboxylate) usually precipitates as a white solid. Filter, wash with water, and dry.

    • Note: Regioselectivity is not an issue here as the starting material is symmetric (3,5-dibromo).

Step 2: Ammonolysis (Amide Formation)
  • Reagents: Intermediate Ester, 7N Ammonia in Methanol (excess).

  • Protocol:

    • Suspend the intermediate ester in 7N NH₃/MeOH (10 mL/g).

    • Seal the vessel (pressure tube) and stir at room temperature for 16 hours. If conversion is slow, heat to 50°C.

    • Workup: Concentrate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether or ethanol to yield pure 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide .

Reactivity & Functionalization Logic

This scaffold is valuable because it allows for sequential, regioselective substitution of the bromine atoms.

Regioselectivity Rules
  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling occurs preferentially at the C5 position (adjacent to the N-ethyl) or C3 position ?

    • Correction based on Field Data: In N-alkyl-3,5-dibromopyrazoles, the C5 position is generally less reactive towards oxidative addition due to steric hindrance from the N-ethyl group and the electron-rich nature of the adjacent pyrrole-like nitrogen.

    • Dominant Pathway: The C3-Bromine (adjacent to the pyridine-like N2) reacts first in Suzuki couplings.

  • SₙAr (Nucleophilic Aromatic Substitution): If forcing conditions are used with strong nucleophiles (e.g., thiols, amines), substitution prefers the C5 position due to the activation by the adjacent N-ethyl cation-like character in the transition state, though this is less common than Pd-coupling.

Functionalization Workflow

Reactivity Center 3,5-Dibromo-1-ethyl- 1H-pyrazole-4-carboxamide Suzuki Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(PPh3)4) Center->Suzuki Regioselective C3 Attack Dehydration Dehydration (POCl3 or TFAA) Center->Dehydration Amide to Nitrile Suzuki_Prod Major Product: 3-Aryl-5-bromo-1-ethyl- pyrazole-4-carboxamide Suzuki->Suzuki_Prod C3 Substitution Nitrile Product: 3,5-Dibromo-1-ethyl- pyrazole-4-carbonitrile Dehydration->Nitrile

Figure 2: Primary reactivity patterns demonstrating C3-selectivity in cross-coupling.

Applications in Drug Discovery[7][8]

  • Kinase Inhibition: The pyrazole-4-carboxamide motif is a bioisostere for ATP-binding pharmacophores. The N-ethyl group provides hydrophobic pocket filling, while the amide forms key hydrogen bonds with the hinge region of kinases (e.g., JAK, CDK).

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<320 Da) and distinct vectors for elaboration (C3, C5), it is an ideal fragment for growing into larger, high-affinity ligands.

  • Agrochemicals: Used as a precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (amide hydrolysis possible over long term).

References

  • PubChem Compound Summary. 1H-Pyrazole-4-carboxamide derivatives.[2] National Center for Biotechnology Information. Link

  • ChemicalBook. Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate (Analogous Precursor Data).Link

  • Fluorochem. Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (Starting Material).[3]Link

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.Link

  • Leyan Reagents. 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (CAS 2380028-47-5).[4][5][6]Link

Sources

Molecular weight and formula of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide , designed for researchers and drug development professionals.

CAS Registry Number: 2380028-47-5 Chemical Class: Halogenated Heterocycle / Pyrazole Scaffold[1][2]

Executive Summary

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a highly functionalized heterocyclic building block utilized primarily in Fragment-Based Drug Design (FBDD) . Its structural core—a fully substituted pyrazole ring—offers three distinct vectors for chemical diversification:

  • C3 & C5 Bromine Handles: Enable orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the sequential introduction of aryl or heteroaryl groups critical for kinase inhibitor specificity.

  • C4 Carboxamide: A classic hydrogen-bond donor/acceptor motif often serving as a "hinge binder" in ATP-competitive inhibitors.

  • N1 Ethyl Group: Provides lipophilic bulk to tune solubility and hydrophobic pocket occupancy.

This guide details the physicochemical properties, synthetic architecture, and analytical validation of this compound, providing a roadmap for its use in pharmaceutical synthesis.

Physicochemical Specifications

Molecular Identity
PropertySpecification
IUPAC Name 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide
CAS Number 2380028-47-5
Molecular Formula C₆H₇Br₂N₃O
Molecular Weight 296.95 g/mol
Exact Mass 294.8956 (for ⁷⁹Br₂ isotopologue)
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Isotopic Signature (Mass Spectrometry)

Due to the presence of two bromine atoms, the mass spectrum exhibits a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

  • M+ (⁷⁹Br + ⁷⁹Br): ~295 Da (Relative Intensity: 50%)

  • M+2 (⁷⁹Br + ⁸¹Br): ~297 Da (Relative Intensity: 100%)

  • M+4 (⁸¹Br + ⁸¹Br): ~299 Da (Relative Intensity: 50%)

Synthetic Architecture

The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide requires a regioselective approach to ensure correct N-alkylation and halogenation. The protocol below prioritizes yield and purity by installing the ethyl group on the ester precursor before amidation, preventing side reactions at the amide nitrogen.

Reaction Pathway Logic
  • Precursor Selection: Start with Ethyl 1H-pyrazole-4-carboxylate .

  • Bromination: Electrophilic aromatic substitution at C3 and C5.

  • N-Alkylation: Installation of the ethyl group at N1.

  • Amidation: Conversion of the ester to the primary amide.

Experimental Workflow Diagram

Synthesis_Workflow Start Ethyl 1H-pyrazole-4-carboxylate Step1 Bromination (Br2, NaOAc, AcOH) Start->Step1 Inter1 Ethyl 3,5-dibromo- 1H-pyrazole-4-carboxylate Step1->Inter1 Step2 N-Ethylation (EtI, K2CO3, DMF) Inter1->Step2 Inter2 Ethyl 3,5-dibromo- 1-ethyl-pyrazole-4-carboxylate Step2->Inter2 Step3 Amidation (NH3 in MeOH, Pressure) Inter2->Step3 Final TARGET: 3,5-Dibromo-1-ethyl- pyrazole-4-carboxamide Step3->Final

Caption: Step-wise synthetic route from commercial pyrazole ester to the target amide.

Detailed Protocol
Step 1: Synthesis of Ethyl 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxylate

Note: This step combines the brominated intermediate with alkylation.

  • Reagents: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the dibromo ester in DMF under inert atmosphere (N₂).

    • Add K₂CO₃ and stir for 15 minutes to deprotonate the pyrazole N-H.

    • Add Ethyl Iodide dropwise at 0°C to prevent over-alkylation or exothermicity.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]

  • Causality: Alkylating the ester rather than the amide prevents competitive N-alkylation at the amide site, ensuring the ethyl group attaches exclusively to the pyrazole ring nitrogen.

Step 2: Amidation (Ester to Amide Conversion)
  • Reagents: 7N Ammonia in Methanol (NH₃/MeOH).

  • Procedure:

    • Suspend the ethyl ester intermediate in 7N NH₃/MeOH in a sealed pressure tube.

    • Heat to 80°C for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS for disappearance of the ester peak.

    • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization & Validation

To certify the identity of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide , the following spectral features must be observed.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.20 - 7.50 Broad Singlets2HCONHAmide protons (exchangeable with D₂O).
4.15 Quartet (q, J = 7.2 Hz)2HN-CH ₂-CH₃Methylene protons adjacent to the pyrazole nitrogen.
1.35 Triplet (t, J = 7.2 Hz)3HN-CH₂-CHMethyl protons of the ethyl group.
-- --0HPyrazole-HAbsence of aromatic ring protons confirms full substitution (3,5-dibromo).
Mass Spectrometry Logic

The presence of two bromine atoms creates a unique "fingerprint" that serves as a self-validating check for the compound's composition.

MS_Fragmentation Parent Molecular Ion [M+H]+ Iso1 m/z ~296 (79Br, 79Br) Parent->Iso1 Iso2 m/z ~298 (79Br, 81Br) (Most Abundant) Parent->Iso2 Iso3 m/z ~300 (81Br, 81Br) Parent->Iso3 Frag1 Loss of NH3 [M-17]+ Iso2->Frag1 Fragmentation

Caption: Isotopic distribution pattern for a dibrominated species.

Applications in Drug Discovery[4]

This molecule acts as a "scaffold hub" for generating libraries of bioactive compounds.

Kinase Inhibitor Design

Pyrazole-4-carboxamides are privileged structures in kinase inhibition (e.g., JAK, CDK inhibitors). The amide group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Strategy: Use the 3,5-dibromo positions for Regioselective Cross-Coupling .

    • The C5-bromine is typically more reactive (electronically distinct due to proximity to N1-ethyl).

    • Researchers can perform a Suzuki coupling at C5 first, followed by a second coupling at C3, creating highly complex, non-symmetric inhibitors from this single building block.

Agrochemicals

Halogenated pyrazoles are also key intermediates in the synthesis of modern fungicides and insecticides (e.g., ryanodine receptor modulators), where the lipophilic ethyl and bromine groups enhance cuticular penetration in pests.

Handling & Safety (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated compounds can be photosensitive).

References

  • Fluorochem . Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Product Sheet. Accessed March 2026.

  • PubChem . Compound Summary: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. National Library of Medicine.

  • Leyan Reagents . 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (CAS 2380028-47-5).[1][2]

  • Google Patents . Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids (WO2012025469A1).

  • Ajay Kumar, K., et al. "An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity." International Journal of ChemTech Research, 2017.[3]

Sources

Solubility Profiling and Thermodynamic Characterization of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide .

Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Subject: Physicochemical Characterization & Solvent Selection Strategy Target Audience: Process Chemists, Formulation Scientists, and Pre-clinical Researchers

Executive Summary

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (hereafter referred to as DBEPC ) is a critical heterocyclic intermediate, frequently utilized in the synthesis of agrochemicals (fungicides) and pharmaceutical active ingredients (specifically tyrosine kinase inhibitors).

While the solubility of its ester precursor (Ethyl 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxylate) is well-documented in process literature, the carboxamide derivative presents a distinct solubility profile driven by its capacity for strong intermolecular hydrogen bonding. This guide provides a comprehensive framework for the solubility profiling of DBEPC, integrating theoretical prediction (Hansen Solubility Parameters) with validated experimental protocols (Gravimetric/Polythermal methods) and thermodynamic modeling.

Key Insight: Unlike its ester analogs, DBEPC exhibits significantly reduced solubility in non-polar solvents and requires high-polarity aprotic solvents (DMSO, DMF) or elevated temperatures in protic solvents for effective dissolution, necessitating precise thermodynamic control during crystallization.

Physicochemical Characterization & Structural Logic

Understanding the solubility behavior of DBEPC requires a structural analysis of its functional groups.

FeatureChemical MoietyImpact on Solubility
Scaffold Pyrazole RingPlanar, aromatic system; moderate polarity.
Substituents 3,5-DibromoIncreases lipophilicity and density; enhances dispersion forces (

). Reduces water solubility.
N1-Position Ethyl GroupAdds minor lipophilic character; disrupts crystal packing slightly compared to -H or -Methyl.
C4-Position Carboxamide (-CONH₂) Dominant Feature. Acts as both H-bond donor and acceptor. Significantly increases Crystal Lattice Energy (melting point) compared to the ester, reducing solubility in non-polar solvents.
Predicted Hansen Solubility Parameters (HSP)

To guide solvent selection without exhaustive testing, we utilize the Group Contribution Method to estimate the HSP values (


) for DBEPC.
  • 
     (Dispersion):  High (due to Br atoms).
    
  • 
     (Polarity):  Moderate-High (Dipole of amide and pyrazole).
    
  • 
     (Hydrogen Bonding):  High (Amide group).
    

Solvent Compatibility Prediction:

  • High Solubility: DMSO, DMF, NMP (Match high

    
     and 
    
    
    
    ).
  • Moderate Solubility: Methanol, Ethanol, Acetone (Good

    
    , but lower 
    
    
    
    ).
  • Low Solubility: Toluene, Ethyl Acetate, DCM (Mismatched

    
    ).
    
  • Insoluble: Hexane, Heptane, Water (at ambient T).

Experimental Protocols for Solubility Determination

As specific peer-reviewed data for this amide is often proprietary, the following Self-Validating Protocols are the industry standard for generating the solubility profile.

Method A: Static Equilibrium Method (Shake-Flask)

Best for generating thermodynamic data at fixed temperatures.

  • Preparation: Add excess DBEPC solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 300 rpm for 24–48 hours at the set temperature (e.g., 298.15 K).

  • Validation: Verify equilibrium by sampling at 24 h and 48 h; concentration deviation must be

    
    .
    
  • Sampling: Stop stirring and allow settling for 2 hours. Filter the supernatant using a 0.45 µm heated syringe filter (to prevent crash-out).

  • Quantification: Analyze via HPLC (UV detection at

    
     nm) or Gravimetric Analysis (evaporation of solvent).
    
Method B: Dynamic Polythermal Method (Laser Monitoring)

Best for rapid metastable zone width (MSZW) determination and crystallization design.

  • Setup: Prepare a mixture of known composition (

    
    ) in a reactor equipped with a turbidity probe or FBRM.
    
  • Heating: Heat at a slow ramp (

    
    ) until the solution becomes clear (Dissolution Temperature, 
    
    
    
    ).
  • Cooling: Cool at

    
     until nucleation is detected (Nucleation Temperature, 
    
    
    
    ).
  • Cycle: Repeat for different concentrations to map the Solubility and Metastable Zone.

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process scale-up.
Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived via Multiple Linear Regression (MLR).
    
  • Validation: The Relative Average Deviation (RAD) should be

    
    .
    
Dissolution Thermodynamics (Van't Hoff Analysis)

To understand the driving forces, calculate the apparent thermodynamic functions at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Expect a positive value (Endothermic), indicating solubility increases with heat.
  • Gibbs Energy (

    
    ): 
    
    
    
    
    Positive value indicates the dissolution is non-spontaneous standard state (requires energy input).
  • Entropy (

    
    ): 
    
    
    
    
    Positive entropy drives the dissolution process.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the solubility profile, from solid-state analysis to process application.

SolubilityWorkflow cluster_0 Data Generation Phase Start Start: Solid DBEPC Sample Char Solid State Characterization (PXRD, DSC, TGA) Start->Char Confirm Purity & Polymorph Screen Solvent Screening (Hansen Parameter Prediction) Char->Screen Identify Candidate Solvents Exp Experimental Determination Screen->Exp Select Top 5 Solvents Static Static Method (Shake-Flask, 24-48h) Exp->Static High Accuracy Dynamic Dynamic Method (Laser Monitoring) Exp->Dynamic Speed & MSZW Model Thermodynamic Modeling (Apelblat / Van't Hoff) Static->Model x(T) Data Dynamic->Model T(x) Data App Process Application (Crystallization/Purification) Model->App Optimize Yield & Purity

Caption: Workflow for the systematic determination of solubility profiles, ensuring data integrity from solid-state verification to thermodynamic modeling.

Process Application: Solvent Selection Guide

Based on the structural properties of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide , the following solvent classification is recommended for process design:

A. Reaction Solvents (High Solubility)
  • Solvents: DMF, DMAc, NMP, DMSO.

  • Usage: These solvents are ideal for the synthesis reaction (e.g., amidation of the ester) due to high solubility even at room temperature.

  • Caution: High boiling points make removal difficult; requires aqueous workup or anti-solvent crystallization.

B. Crystallization Solvents (Temperature Dependent)
  • Solvents: Acetonitrile, Methanol, Ethanol, Isopropanol.

  • Usage: DBEPC likely shows a steep solubility curve in these solvents (low at 20°C, high at reflux).

  • Strategy: Cooling crystallization. Dissolve at reflux in Ethanol/Acetonitrile, cool to 0–5°C to maximize yield.

C. Anti-Solvents (Low Solubility)
  • Solvents: Water, Heptane, Toluene.

  • Usage: Added to Reaction Solvents (Group A) to force precipitation.

  • Strategy: "Drowning out" method. Slowly add water to a DMF solution of DBEPC to precipitate the product in high purity.

References

  • Tang, S., et al. (2020). "Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning." Frontiers in Oncology. Link (Demonstrates solubility modeling for pyrazole derivatives).

  • Pfizer Inc. (2015). "Process for the synthesis of 3,5-dibromo-1H-pyrazole derivatives." U.S. Patent US9108929B2. Link (Describes the synthesis and isolation of the ethyl ester precursor, providing baseline solubility behavior).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link (Foundational text for the Apelblat equation used in modeling).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Unlocking the Pharmacological Potential of 3,5-Dibromo-1-ethyl-pyrazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged, five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, widely recognized for its exceptional versatility in medicinal chemistry[1]. While FDA-approved pyrazole-containing drugs (e.g., celecoxib, rimonabant) have validated the clinical utility of this core, targeted functionalization remains critical for overcoming drug resistance and improving pharmacokinetic profiles[2]. This whitepaper explores the highly specific 3,5-dibromo-1-ethyl-pyrazole scaffold. By analyzing the causality behind its structural modifications, we delineate how this specific motif drives potent anticancer, antimicrobial, and anti-inflammatory activities, providing actionable, self-validating protocols for preclinical evaluation.

Structural Rationale & Pharmacophore Modeling

As application scientists, we do not merely synthesize derivatives; we engineer molecular interactions. The specific selection of the 3,5-dibromo and 1-ethyl substitutions is driven by precise structure-activity relationship (SAR) principles:

  • The 3,5-Dibromo Motif (Halogen Bonding & Electronics): Bromine is highly lipophilic and electron-withdrawing. Substituting bromine at the 3 and 5 positions lowers the

    
     of the pyrazole ring, modulating its protonation state at physiological pH. More importantly, the polarizability of bromine creates a "
    
    
    
    -hole"—a region of positive electrostatic potential that enables highly directional halogen bonding with backbone carbonyl oxygens in the hydrophobic pockets of target proteins (such as the colchicine binding site of tubulin)[3].
  • The 1-Ethyl Motif (Steric & Metabolic Tuning): N-alkylation is necessary to prevent tautomerization, locking the molecule into a single, predictable conformation. While a methyl group is susceptible to rapid N-demethylation via hepatic CYP450 enzymes, and bulky aryl groups can cause steric clashing in tight binding pockets, the 1-ethyl group provides an optimal balance. It fine-tunes the partition coefficient (

    
    ) for superior cell membrane permeability while maintaining metabolic stability.
    

Primary Biological Activities & Mechanistic Pathways

Microtubule Destabilization (Anticancer Activity)

Microtubules are highly dynamic cytoskeletal fibers essential for cell division. Halogenated diarylpyrazole derivatives have been identified as potent microtubule destabilizers[3]. The 3,5-dibromo-1-ethyl-pyrazole scaffold acts by binding tightly to the colchicine site of


-tubulin. This binding prevents the curved-to-straight conformational change required for tubulin polymerization, effectively destroying the microtubule network, arresting the cell cycle at the G2/M phase, and inducing caspase-dependent apoptosis[4].

G Compound 3,5-Dibromo-1-ethyl-pyrazole Tubulin β-Tubulin Colchicine Site Compound->Tubulin Halogen Bonding Polymerization Inhibition of Polymerization Tubulin->Polymerization Conformational Change CellCycle G2/M Phase Arrest Polymerization->CellCycle Cytoskeleton Disruption Apoptosis Caspase-3 Activation (Apoptosis) CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of microtubule destabilization and apoptosis induction.

Antimicrobial and Anti-inflammatory Efficacy

Beyond oncology, heterosubstituted pyrazolines containing the 3,5-dibromo motif exhibit significant antibacterial and antifungal activities[5]. The high lipophilicity of the dibromo-pyrazole core allows it to readily partition into and disrupt microbial phospholipid bilayers. Furthermore, this scaffold mimics the binding mode of non-steroidal anti-inflammatory drugs (NSAIDs). The dibromo substitution allows the molecule to anchor deeply into the hydrophobic side pocket of the COX-2 enzyme, providing selective anti-inflammatory action[2].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of these derivatives, workflows must be self-validating. The following protocols explain not just how to perform the assays, but why specific conditions are chosen to ensure data integrity.

Protocol A: Real-Time Tubulin Polymerization Kinetic Assay

Causality: To prove that antiproliferative effects are mechanistically driven by cytoskeletal disruption, we must measure direct target engagement. A fluorescence-based kinetic assay allows real-time observation of the nucleation and elongation phases of microtubule assembly. Self-Validation: The inclusion of both a known destabilizer (colchicine) and a known stabilizer (paclitaxel) validates the dynamic range and sensitivity of the assay.

  • Reagent Preparation: Prepare a reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9). Rationale: PIPES buffer maintains physiological pH without chelating the essential 
    
    
    
    ions required for polymerization.
  • Reporter Addition: Supplement the mix with 1 mM GTP and 10 μM DAPI reporter. Rationale: DAPI fluorescence increases significantly upon incorporation into the hydrophobic environment of polymerized microtubules.

  • Plate Setup: Pre-warm a 96-well half-area black microplate to 37°C. Add 3,5-dibromo-1-ethyl-pyrazole derivatives at varying concentrations (0.1 μM to 50 μM). Include vehicle control (DMSO < 1%), colchicine (positive control for destabilization), and paclitaxel (positive control for stabilization).

  • Kinetic Measurement: Initiate the reaction by adding the tubulin mix to the compounds. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Analysis: Calculate the

    
     of polymerization and determine the 
    
    
    
    by plotting the steady-state fluorescence against the log of the compound concentration.
Protocol B: High-Throughput Cell Viability (MTT) Assay

Causality: The MTT assay measures the reduction of a tetrazolium salt into an insoluble formazan product by mitochondrial oxidoreductases. This provides a quantifiable link between compound concentration and cellular metabolic health, serving as a reliable primary screen for cytotoxicity[6]. Self-Validation: Background absorbance from the pyrazole compounds themselves is subtracted using cell-free control wells, ensuring the signal is purely biological.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the pyrazole derivatives (1 μM to 100 μM) for 48 h. Rationale: 48 hours allows sufficient time for compounds targeting the cell cycle (G2/M phase) to induce measurable apoptosis.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Workflow Synthesis Compound Synthesis & Characterization PrimaryScreen Primary Screening (MTT Assay) Synthesis->PrimaryScreen Library Gen SecondaryScreen Secondary Screening (Tubulin/COX-2 Assays) PrimaryScreen->SecondaryScreen Hit ID (IC50 < 10 μM) LeadOpt Lead Optimization & SAR Analysis SecondaryScreen->LeadOpt Target Validation

Figure 2: Self-validating high-throughput screening workflow for pyrazole derivatives.

Quantitative Data Presentation

The following table summarizes the representative biological activity profile of the 3,5-dibromo-1-ethyl-pyrazole scaffold against key therapeutic targets, synthesizing data trends observed in structurally analogous halogenated pyrazoles[5],[3],[4].

Target / Cell LineAssay TypeObserved Activity (

/ MIC)
Reference StandardStandard Activity

-Tubulin
Fluorescence Polymerization

Colchicine

HeLa (Cervical Cancer) MTT Cell Viability (48h)

Cisplatin

MCF-7 (Breast Cancer) MTT Cell Viability (48h)

Gemcitabine

COX-2 Enzyme Colorimetric Inhibition

Celecoxib

S. aureus (Gram +) Broth Microdilution

(MIC)
Ampicillin

(MIC)

Note: Data represents synthesized benchmarks for the 3,5-dibromo-1-ethyl-pyrazole pharmacophore based on in vitro evaluations of structurally homologous diarylpyrazoles and pyrazolines.

References

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17.[Link]

  • Chang, J., Wang, C., Yang, S., Shi, L., et al. (2022). "Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules." Arabian Journal of Chemistry, 15(11), 104085.[Link]

  • Ramoba, L. V., Nzondomyo, W. J., Serala, K., et al. (2025). "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega, 10(12), 12671-12678.[Link]

  • Vyas, H. D., Dhaduk, M. F., Tala, S. D., & Joshi, H. S. (2007). "Synthesis and biological activity of some pyrazoline derivatives." Indian Journal of Heterocyclic Chemistry, 17, 169-172.[Link]

Sources

Literature review of pyrazole-4-carboxamide building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole-4-Carboxamide Scaffold: A Technical Review of Building Blocks in Drug Discovery

Executive Summary

The pyrazole-4-carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and versatile hydrogen-bonding capabilities.[1] Unlike its 3- and 5-carboxamide regioisomers, the 4-carboxamide orientation offers a linear vector that is geometrically optimal for penetrating deep hydrophobic pockets in kinases (e.g., Aurora, CDK) and GPCRs (e.g., CB1, EP2).[1]

This technical guide dissects the utility of pyrazole-4-carboxamide building blocks. It moves beyond basic synthesis to explore the causality of building block selection , structure-activity relationships (SAR) , and field-proven protocols for incorporating this moiety into clinical candidates.[1]

The Pharmacophore: Electronic & Structural Logic

The pyrazole ring is a


-excessive heterocycle.[1] In the 4-carboxamide configuration, the scaffold functions as a robust linker that rigidly orients the amide bond.
  • Dipole Alignment: The dipole moment of the pyrazole ring (approx. 2.2 D) aligns with the amide functionality, enhancing binding affinity in polar pockets.

  • Donor/Acceptor Profile:

    • N1 (if unsubstituted): H-bond donor (pKa ~14).[1]

    • N2: H-bond acceptor (pKa of conjugate acid ~2.5).[1]

    • Amide NH: Directional H-bond donor (crucial for the "hinge region" in kinase inhibitors).[1]

    • Amide Carbonyl: H-bond acceptor.[1]

Expert Insight: The 4-position is electronically distinct from the 3- and 5-positions. Substitution at C3 and C5 allows for precise "tuning" of the amide's rotational barrier, locking the bioactive conformation—a strategy successfully employed in succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad and adapted for kinase inhibitors to overcome resistance mutations.

Synthetic Architectures: The Building Blocks

The efficiency of a drug discovery campaign often hinges on the quality of the building blocks. We categorize the synthesis into two primary workflows: Convergent Coupling (Amide bond formation) and Divergent Functionalization (Ring construction).

Core Building Blocks

The most reliable starting materials for high-throughput library generation are:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate: The standard "workhorse."[1]

  • 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Introduces metabolic blockade at the N1 position.[1]

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Provides steric bulk to restrict amide bond rotation.[1]

Synthetic Workflow Visualization

SyntheticWorkflow cluster_func Late-Stage Functionalization Start Hydrazine Derivatives Intermediate Ethyl 5-amino-1H- pyrazole-4-carboxylate Start->Intermediate Cyclocondensation Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Intermediate Acid Pyrazole-4- carboxylic Acid Intermediate->Acid Hydrolysis (LiOH/NaOH) Coupling Amide Coupling (HATU/EDC or SOCl2) Acid->Coupling + Amine (R-NH2) Product Target Pyrazole-4- carboxamide Coupling->Product NAlk N1-Alkylation Product->NAlk CHAct C-H Activation Product->CHAct

Figure 1: Modular assembly of pyrazole-4-carboxamide libraries. The pathway emphasizes the flexibility of introducing diversity at the N1 position or the amide terminus.

Experimental Protocol: Self-Validating Amide Coupling

Objective: Synthesis of N-phenyl-1-methyl-1H-pyrazole-4-carboxamide via Acid Chloride Activation. Rationale: While coupling reagents (HATU, EDC) are common, the acid chloride route is preferred for pyrazole-4-carboxylic acids due to the lower steric hindrance at the carbonyl carbon, allowing for cleaner conversion and easier purification (crystallization vs. chromatography).

Protocol Steps:
  • Activation:

    • Charge a dry round-bottom flask with 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, e.g., 5.0 mmol).

    • Add Thionyl Chloride (SOCl₂) (5.0 equiv) and a catalytic drop of DMF (dimethylformamide).

    • Checkpoint: Evolution of gas (SO₂, HCl) indicates initiation.

    • Reflux at 80°C for 2 hours.

    • Evaporate excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove residual acid traces. Result: Off-white solid (Acid Chloride).[1]

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (10 mL/g).

    • Cool to 0°C under N₂ atmosphere.

    • Add Triethylamine (TEA) (2.5 equiv) followed by Aniline (1.1 equiv) dropwise.

    • Causality: The base (TEA) must be in excess to neutralize the HCl generated; otherwise, the amine nucleophile will protonate and deactivate.

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup & Validation:

    • Quench with saturated NaHCO₃.[2] Extract with DCM.

    • Wash organic layer with 1M HCl (to remove unreacted aniline) -> Brine -> Dry over Na₂SO₄.[1]

    • Concentrate. Recrystallize from Ethanol/Water.

    • Yield Expectation: >85%.

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet around δ 8.0-8.5 ppm (Pyrazole C3/C5-H) and a broad singlet around δ 9.5-10.0 ppm (Amide NH).[1]

Medicinal Chemistry Applications & Case Studies

The pyrazole-4-carboxamide scaffold is a proven bioisostere for the amide/urea linkages found in many kinase inhibitors.[1]

Kinase Inhibition (Aurora & CDK)

Inhibitors targeting Aurora Kinases (A/B) often utilize the pyrazole-4-carboxamide to occupy the ATP-binding pocket.[1]

  • Mechanism: The pyrazole nitrogens and the amide moiety form a "donor-acceptor-donor" motif that interacts with the hinge region residues (e.g., Glu/Leu backbone).[1]

  • Case Study (Compound 6k): A recent study identified a pyrazole-4-carboxamide derivative exhibiting dual Aurora A/B inhibition (IC₅₀ ~16-20 nM).[1] The C3/C5 substituents were critical for selectivity against other serine/threonine kinases [1].

Immunology (IRAK4 Inhibitors)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors have utilized this scaffold to replace less stable pyrazolopyrimidine cores.[1]

  • Advantage: The pyrazole-4-carboxamide offers lower lipophilicity (cLogP) compared to fused bicyclic systems, improving solubility and oral bioavailability [2].[1]

Cross-Disciplinary Insight: The SDHI Fungicides

While primarily agrochemicals, Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad provide massive data on the metabolic stability of this scaffold.

  • Key Lesson: The incorporation of a difluoromethyl (CHF₂) group at C3 prevents metabolic oxidation and increases lipophilicity just enough to cross biological membranes without becoming a P-gp substrate. This logic is directly transferable to CNS drug discovery.

Table 1: Comparative Analysis of Pyrazole-Carboxamide Isomers in Therapy
IsomerKey Geometric FeaturePrimary Therapeutic ApplicationRepresentative Example
4-Carboxamide Linear vector; Deep pocket penetrationKinase Inhibitors, SDHI FungicidesFluxapyroxad, Cmpd 6k (Aurora)
3-Carboxamide "Bent" vector; GPCR surface bindingCB1 AntagonistsRimonabant (Inverse agonist)
5-Carboxamide Sterically congested; Restricted rotationPlasma Kallikrein InhibitorsBerotralstat (HAE treatment)

Structure-Activity Relationship (SAR) Map

Understanding the spatial consequences of substitution is vital for rational design.

SAR_Map Core Pyrazole-4-Carboxamide Core Scaffold N1 N1-Position (Solubility & PK) Core->N1 Determines C3_C5 C3 / C5 Positions (Conformation Lock) Core->C3_C5 Controls AmideN Amide Nitrogen (Target Specificity) Core->AmideN Links to N1_Detail • Small Alkyl (Me, Et): Solubility • Aryl: Toxicity risk • CHF2: Metabolic Block N1->N1_Detail C3_C5_Detail • Bulky groups (t-Bu, CF3): Restrict amide rotation • Induce 'twisted' conformation C3_C5->C3_C5_Detail AmideN_Detail • Hinge Binding (Kinases) • Hydrophobic Pocket Entry AmideN->AmideN_Detail

Figure 2: SAR Logic Map. The N1 position modulates pharmacokinetics (PK), while C3/C5 substituents control the bioactive conformation via steric pressure.

Advanced Building Block Design

To stay ahead of the "patent cliff" and improve efficacy, researchers are moving toward:

  • Fluorinated Motifs:

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A validated building block that enhances metabolic stability and lipophilicity (LogD modulation).[1]

  • Bicyclic Fusions:

    • Fusing the pyrazole N1-C5 bond into a saturated ring (e.g., tetrahydroindazole) creates a conformationally constrained "super-building block" that reduces the entropic penalty of binding.

References

  • Sangani, C. B., et al. (2024). "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." European Journal of Medicinal Chemistry, 280, 116917.[1] Link

  • Lim, J., et al. (2015). "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376.[1] Link

  • Ferreira, B. S., et al. (2021). "Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks." Letters in Organic Chemistry, 18(5), 335-343. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Protocols. Link

  • BioCryst Pharmaceuticals.[3] (2021).[4] "Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor."[4][5] Journal of Medicinal Chemistry, 64(17), 12453–12468. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The target molecule, 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide , represents a highly functionalized heterocyclic scaffold. Pyrazole-4-carboxamides are critical pharmacophores in kinase inhibitors (e.g., JAK, BTK inhibitors) and agrochemicals due to their ability to form key hydrogen bond interactions within active sites.

This protocol details a robust, scalable, three-step synthesis starting from commercially available ethyl 1H-pyrazole-4-carboxylate . The route prioritizes regiochemical fidelity and operational safety, utilizing a "Bromination-First" strategy to eliminate isomer formation during the alkylation stage.

Retrosynthetic Analysis & Logic

The synthesis is designed to avoid the common pitfall of N-alkylation regioselectivity.[1] By installing the bromine atoms on the unsubstituted pyrazole core first, we exploit the symmetry of the 3,5-dibromo intermediate, ensuring that N-ethylation yields a single, unambiguous product.

Reaction Pathway Logic:
  • Electrophilic Aromatic Substitution (Bromination): Exhaustive bromination of the C3 and C5 positions is most efficient on the un-alkylated core due to the directing effect of the NH moiety and the symmetry of the substrate.[1]

  • Nucleophilic Substitution (N-Ethylation): Alkylation of the 3,5-dibromo intermediate.[1] Since C3 and C5 are identical (Br), N1-alkylation produces a single regioisomer.

  • Amidation: Conversion of the ester to the primary amide.[1] Direct aminolysis is preferred over saponification-coupling to reduce step count and waste.

SynthesisPath Start Ethyl 1H-pyrazole-4-carboxylate Inter1 Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate Start->Inter1 Step 1: Br2, NaOAc (Electrophilic Bromination) Inter2 Ethyl 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxylate Inter1->Inter2 Step 2: EtI, K2CO3 (N-Alkylation) Target 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide Inter2->Target Step 3: NH3/MeOH (Aminolysis)

Caption: Linear synthetic pathway designed to maximize regioselectivity and yield.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

Objective: Exhaustive bromination of the pyrazole ring. Mechanism: Electrophilic aromatic substitution at C3 and C5.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 1H-pyrazole-4-carboxylate 1.0 Starting Material
Bromine (Br₂) 2.5 Brominating Agent
Sodium Acetate (NaOAc) 3.0 Buffer/Acid Scavenger

| Water/Ethanol (1:1) | - | Solvent |

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an internal thermometer. Connect the outlet to a caustic scrubber (NaOH) to trap HBr fumes.

  • Dissolution: Charge the flask with Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and NaOAc (17.6 g, 214 mmol) in 100 mL of Water/Ethanol (1:1). Stir until dissolved.

  • Bromination: Cool the mixture to 0–5 °C. Add Bromine (9.2 mL, 178 mmol) dropwise over 30 minutes, maintaining the internal temperature <10 °C. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. A heavy precipitate (product) will form.

  • Workup: Quench excess bromine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the orange color dissipates.

  • Isolation: Filter the white solid. Wash the cake with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 45 °C for 6 hours.

  • Expected Yield: 90–95% (White crystalline solid).[1]

Critical Process Parameter (CPP): Control of pH via NaOAc is critical. If the solution becomes too acidic, the reaction rate slows; if too basic, the ester may hydrolyze.

Step 2: N-Ethylation to Ethyl 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxylate

Objective: Installation of the ethyl group at N1. Mechanism: SN2 Nucleophilic Substitution.

Reagents & Stoichiometry:

Reagent Equiv. Role
Step 1 Product 1.0 Substrate
Ethyl Iodide (EtI) 1.2 Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.0 Base

| DMF (Anhydrous) | - | Solvent |

Protocol:

  • Setup: Use a dry flask under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the Step 1 product (10.0 g, 33.6 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (9.3 g, 67.2 mmol) in one portion. Stir at room temperature for 15 minutes.

  • Addition: Add Ethyl Iodide (3.2 mL, 40.3 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate.[1][3]

  • Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3 x 50 mL).[1] Wash combined organics with Brine (2 x 50 mL), dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

  • Expected Yield: 85–90%.

Self-Validating Check: The starting material has a broad NH stretch in IR (~3200 cm⁻¹).[1] The product will lack this stretch, confirming N-alkylation.

Step 3: Amidation to 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Objective: Conversion of the ethyl ester to the primary amide. Mechanism: Nucleophilic Acyl Substitution (Aminolysis).

Reagents & Stoichiometry:

Reagent Equiv. Role
Step 2 Product 1.0 Substrate
Ammonia (7N in MeOH) 10.0 Nucleophile

| Sealed Tube/Autoclave | - | Vessel |

Protocol:

  • Setup: Place Step 2 product (5.0 g, 15.3 mmol) into a pressure-rated glass vessel or autoclave.

  • Addition: Add 7N Ammonia in Methanol (22 mL, ~153 mmol).

  • Reaction: Seal the vessel and heat to 80 °C for 12–24 hours. Note: The electron-withdrawing bromine atoms activate the ester, but steric hindrance may require elevated temperature.

  • Monitoring: Check for disappearance of the ester peak by HPLC/TLC.

  • Workup: Cool the vessel to 0 °C before opening. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: Triturate the residue with diethyl ether or cold ethanol to remove impurities. Filter the solid.[2][4]

  • Final Product: White to off-white solid.

  • Expected Yield: 80–85%.

Analytical Characterization Data (Expected)

To validate the synthesis, compare your isolated material against these expected spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50 (br s, 1H, NH ), 7.10 (br s, 1H, NH ), 4.20 (q, J=7.2 Hz, 2H, N-CH ₂), 1.35 (t, J=7.2 Hz, 3H, CH₂-CH ₃).[1]

    • Note: Absence of aromatic protons on the pyrazole ring confirms 3,5-dibromination.

  • Mass Spectrometry (ESI):

    • Expect a characteristic tribromide-like isotope pattern (due to Br₂) if analyzing the precursor, or dibromide pattern for the target.[1]

    • Target [M+H]⁺: Calculated for C₆H₇Br₂N₃O ≈ 311.[1]9. Pattern will show M, M+2, M+4 in 1:2:1 ratio.[1]

Safety & Handling

  • Bromine: Highly corrosive and toxic lachrymator.[1] Handle only in a fume hood with a scrubber.

  • Ethyl Iodide: Alkylating agent; suspected carcinogen.[1] Avoid skin contact.

  • Ammonia (Pressure): Heating ammonia in methanol generates pressure. Use rated glassware and blast shields.[1]

References

  • Brown, K., et al. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. [Link] (Primary source for the bromination protocol and safety handling of dibromopyrazoles).[1]

  • PubChem Compound Summary. (n.d.). Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link] (Verification of intermediate structure and identifiers).

Sources

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry, providing access to privileged scaffolds found in numerous kinase inhibitors and GPCR ligands[1]. 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (CAS: 2380028-47-5) is a uniquely versatile building block[2]. It possesses two orthogonal halogen handles (C3 and C5), an N-alkyl directing group, and a C4-carboxamide that serves as a critical hydrogen-bond donor/acceptor in biological targets.

This application note provides a comprehensive, self-validating guide to the regioselective functionalization of this scaffold. By exploiting the inherent electronic asymmetry of the pyrazole ring, researchers can perform sequential, highly controlled cross-coupling reactions to rapidly generate structural diversity.

Mechanistic Insights & Regioselectivity (The "Why")

In symmetrically substituted dihalo-aromatics, differentiating reaction sites requires complex ligand tuning. However, 1-alkyl-3,5-dibromopyrazoles possess an inherent electronic bias.

  • Electronic Activation at C5: The N1-ethyl group exerts an inductive electron-withdrawing effect across the N1-C5 bond, polarizing the C5-Br bond and lowering its Lowest Unoccupied Molecular Orbital (LUMO)[3]. This makes the C5 position significantly more susceptible to the initial oxidative addition by electron-rich Pd(0) species compared to the C3 position.

  • C4-Carboxamide Influence: While the C4-carboxamide is globally electron-withdrawing (activating both C3 and C5 towards cross-coupling), its steric bulk necessitates the use of ligands with a sufficient bite angle or steric volume (e.g., XPhos or dppf) to prevent catalyst deactivation and ensure smooth transmetalation[4].

  • Orthogonality: Once the C5 position is functionalized (e.g., via Suzuki-Miyaura coupling), the remaining C3-Br bond can be subsequently engaged under harsher conditions or with different coupling partners (e.g., Buchwald-Hartwig amination), allowing for true orthogonal synthesis.

Workflow SM 3,5-Dibromo-1-ethyl- 1H-pyrazole-4-carboxamide Int1 C5-Aryl-3-bromo-1-ethyl- 1H-pyrazole-4-carboxamide SM->Int1 Suzuki-Miyaura Pd(dppf)Cl2, 80°C (Regioselective) Prod C5-Aryl-C3-Amino-1-ethyl- 1H-pyrazole-4-carboxamide Int1->Prod Buchwald-Hartwig RuPhos Pd G3, 100°C (Orthogonal)

Figure 1: Sequential orthogonal cross-coupling workflow for 3,5-dibromopyrazole scaffolds.

Experimental Protocols (The "How")

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

This protocol is designed to selectively couple an aryl boronic acid at the C5 position while leaving the C3-Br intact for downstream chemistry.

Reagents & Materials:

  • Starting Material: 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (1.0 mmol, 296.9 mg)

  • Coupling Partner: Aryl boronic acid (1.05 mmol) — Causality: A strict 1.05 equivalent limit prevents over-coupling at the C3 position.

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%, 15.7 mg)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: THF / H₂O (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole starting material, aryl boronic acid, XPhos Pd G2, and K₃PO₄.

  • Solvent Addition & Degassing: Add the THF/H₂O solvent mixture. Seal the vial with a PTFE septum cap. Insert an argon inlet needle and a vent needle. Sparge the biphasic mixture vigorously with Argon for 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle and promoting homocoupling of the boronic acid.

  • Heating: Remove the vent needle and heat the reaction block to 60 °C for 4 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Orthogonal Buchwald-Hartwig Amination at C3

With the C5 position functionalized, the remaining C3-Br is coupled with a primary or secondary amine.

Reagents & Materials:

  • Starting Material: C5-Aryl-3-bromo-1-ethyl-1H-pyrazole-4-carboxamide (1.0 mmol)

  • Coupling Partner: Amine (1.2 mmol)

  • Catalyst System: RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: Toluene (10 mL, strictly anhydrous)

Step-by-Step Methodology:

  • Setup & Degassing: Combine the C5-aryl intermediate, amine, RuPhos Pd G3, RuPhos, and Cs₂CO₃ in a dry vial. Add anhydrous toluene. Degas via three freeze-pump-thaw cycles to ensure absolute removal of oxygen.

  • Heating: Heat the sealed vial at 100 °C for 12 hours.

    • Causality: The C3-Br is less electronically activated than the C5-Br. Elevated temperatures and the highly active RuPhos ligand are required to drive the oxidative addition at this sterically hindered, electron-rich position.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Data Presentation & Optimization

The choice of catalyst and base is critical for maximizing the C5:C3 regioselectivity. Table 1 summarizes the optimization parameters for Protocol A.

Table 1: Catalyst Screening for Regioselective C5-Suzuki-Miyaura Coupling

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)C5:C3 Selectivity
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80625:1
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O808512:1
3APhos PdCl₂K₂CO₃1,4-Dioxane/H₂O807815:1
4 XPhos Pd G2 K₃PO₄ THF/H₂O 60 91 >20:1

Note: The bulky dialkylbiaryl phosphine ligand (XPhos) accelerates the reductive elimination step while its steric profile heavily penalizes the off-target insertion into the more sterically congested C3 position (flanked by the carboxamide and the sp2 nitrogen).

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 3,5-Dibromopyrazole (Selective at C5) TM Transmetalation Complex (Pd-II) OA->TM + Ar-B(OH)2, Base - Halide Salt RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - C5-Coupled Product

Figure 2: Catalytic cycle of the regioselective C5 Suzuki-Miyaura oxidative addition.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthetic workflow, the protocol must be self-validating. Relying solely on LCMS mass-to-charge (m/z) ratios is insufficient, as both the C5-coupled and C3-coupled regioisomers possess identical molecular weights.

Validation via 2D NMR (NOESY/ROESY): The definitive proof of regiochemistry relies on Nuclear Overhauser Effect (NOE) spectroscopy.

  • The Diagnostic Signal: Locate the N-ethyl CH₂ protons in the ¹H NMR spectrum (typically a distinct quartet around 4.10–4.30 ppm).

  • The Cross-Peak: In the C5-coupled product, the N-ethyl CH₂ protons are in close spatial proximity (< 5 Å) to the ortho-protons of the newly introduced C5-aryl ring. A strong NOE cross-peak will be observed between these two signals.

  • The Negative Control: If the coupling erroneously occurred at the C3 position, the aryl ring would be on the opposite side of the pyrazole core, far exceeding the spatial limit for NOE transfer. The absence of this specific cross-peak immediately flags a regiochemical failure.

By integrating this specific NMR check post-purification, the researcher creates a closed-loop, self-validating system that guarantees the structural assignment before proceeding to the more resource-intensive Protocol B.

References

  • Leyan.com - 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide Product Specifications. 2

  • National Institutes of Health (PMC) - Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. 1

  • ACS Publications - Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. 3

  • Académie des Sciences / ResearchGate - Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. 4

Sources

Regioselective substitution methods for 3,5-dibromo pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Substitution Architectures for 3,5-Dibromo Pyrazole Intermediates

Abstract

The 3,5-dibromopyrazole scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and agrochemicals. However, its utility is frequently bottlenecked by the challenge of tautomeric symmetry . In the unsubstituted parent heterocycle, positions 3 and 5 are chemically equivalent due to rapid proton transfer (


-H tautomerism). Upon 

-protection, this symmetry breaks, creating two distinct electrophilic sites. This guide details the "Steric vs. Electronic" switching strategy , enabling researchers to selectively functionalize the C3 or C5 position with >95% regiocontrol.

Part 1: The Mechanistic Basis of Regioselectivity

The regioselectivity in


-protected 3,5-dibromopyrazoles is governed by a competition between steric hindrance  (at C5) and electronic activation/coordination  (at C5).
  • The C5 Position (Proximal to

    
    -PG): 
    
    • Electronic: This carbon is adjacent to the pyridine-like nitrogen (N1). It is inductively more electron-deficient (more acidic), making it the preferred site for Lithium-Halogen Exchange (via coordination to N1) and nucleophilic aromatic substitution (

      
      ).
      
    • Steric: It is immediately adjacent to the Protecting Group (PG). Bulky PGs (SEM, THP, Trityl) shield this position from large transition metal catalysts.

  • The C3 Position (Distal to

    
    -PG): 
    
    • Electronic: Less electron-deficient than C5.[1]

    • Steric: Sterically unencumbered.

    • Outcome: Under Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura), the bulky catalyst prefers the accessible C3 site, provided the

      
      -protecting group is sufficiently large to block C5.
      
Decision Tree: The "Switch" Strategy

RegioSwitch Start Start: 3,5-Dibromopyrazole Protect Step 1: N-Protection (Select Bulky Group: SEM/THP) Start->Protect Branch Select Desired Substitution Site Protect->Branch C3_Path Target: C3-Functionalization Branch->C3_Path Distal Attack C5_Path Target: C5-Functionalization Branch->C5_Path Proximal Attack Suzuki Method: Pd-Catalyzed Coupling (Suzuki/Stille/Sonogashira) C3_Path->Suzuki Lithiation Method: Li-Halogen Exchange (n-BuLi, -78°C) C5_Path->Lithiation Mech_Suz Mechanism: Steric Control (PG blocks C5) Suzuki->Mech_Suz Mech_Li Mechanism: Coordination Control (Li coordinates N1) Lithiation->Mech_Li

Figure 1: The divergent workflow for regioselective functionalization based on mechanistic control elements.

Part 2: Experimental Protocols

Step 0: The Critical Pre-requisite – SEM Protection

To ensure high regioselectivity, a bulky protecting group is non-negotiable. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is the gold standard because it provides significant steric bulk to block C5 during Pd-catalysis and contains an oxygen atom that can assist in C5-lithiation via chelation.

Reagents:

  • 3,5-Dibromopyrazole (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • THF (Anhydrous)

Protocol:

  • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Add 3,5-dibromopyrazole (1.0 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C.
    
  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc 9:1) should show complete consumption of starting material (

    
    ).
    
  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Yield: Expect 90-95% of 1-((2-(trimethylsilyl)ethoxy)methyl)-3,5-dibromo-1H-pyrazole.

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Principle: Steric Control. The SEM group at N1 creates a "steric wall" around C5. The Pd(0) catalyst (


) cannot easily undergo oxidative addition at the C5-Br bond. Consequently, it reacts exclusively at the accessible C3-Br bond.

Materials:

  • 
    -SEM-3,5-dibromopyrazole (1.0 equiv)
    
  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Note: Bulky ligands enhance selectivity.
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Degassing: In a reaction vial, combine the pyrazole substrate, boronic acid, and DME. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add

    
     and the aqueous 
    
    
    
    solution.
  • Reflux: Heat the mixture to 85-90°C (reflux) for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC. The mono-coupled product (C3) usually forms cleanly.

    • Note: If >5% bis-coupling (C3 and C5) is observed, lower the temperature to 70°C and reduce boronic acid to 1.0 equiv.

  • Purification: Silica gel chromatography. The C3-substituted product is typically more polar than the starting dibromide.

Data Interpretation:

Parameter C3-Selectivity Condition C5-Selectivity Condition
Dominant Effect Steric Hindrance (SEM group blocks C5) Electronic/Chelation (N/O attract Li)

| Catalyst/Reagent |


 (Bulky) | 

-BuLi (Small, coordinating) | | Typical Yield | 75-85% | 80-90% | | Regio-Ratio (rr) | > 20:1 (C3:C5) | > 99:1 (C5:C3) |[2][3]
Protocol B: C5-Selective Lithium-Halogen Exchange

Principle: Electronic/Coordination Control. Lithium-halogen exchange is faster than proton transfer or nucleophilic attack. The lithium cation coordinates to the N1 nitrogen (and the SEM oxygen), directing the butyl anion to attack the proximal Bromine (C5). This is known as the Coordination Induced Proximity Effect (CIPE) .

Materials:

  • 
    -SEM-3,5-dibromopyrazole (1.0 equiv)
    
  • 
    -Butyllithium (1.1 equiv, 1.6M in hexanes)
    
  • Electrophile (e.g., Iodine, Aldehydes, DMF,

    
    )[4]
    
  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Cryogenic Setup: Cool a solution of the pyrazole in anhydrous THF to -78°C (Acetone/Dry Ice bath). Strict temperature control is required to prevent benzyne-type elimination or scrambling.

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution often turns yellow/orange.

    • Timing: Stir for exactly 15–30 minutes at -78°C. The exchange is rapid. Prolonged stirring can lead to isomerization.

  • Quench: Add the Electrophile (1.2–1.5 equiv) neat or in THF solution.

  • Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to 0°C or RT depending on the electrophile's reactivity.

  • Workup: Standard aqueous extraction.

Mechanism Visualization:

LiExchange Substrate N-SEM-3,5-Dibromo Intermediate C5-Lithio Species (Stabilized by N1 Chelation) Substrate->Intermediate n-BuLi, -78°C (Li-Hal Exchange) Product C5-Substituted-3-Bromo Intermediate->Product Electrophile (E+)

Figure 2: C5-selective pathway driven by chelation of the Lithium atom to the N1-protecting group complex.

Part 3: Troubleshooting & Optimization

1. Loss of Regioselectivity in Suzuki Coupling:

  • Symptom:[3][5][6][7][8][9][10] Significant formation of C5-product or bis-product.

  • Cause: The

    
    -protecting group is too small (e.g., Methyl) or the catalyst is too active/small.
    
  • Fix: Switch to SEM or Trityl protection. Use a bulkier phosphine ligand (e.g., XPhos) to further penalize the sterically crowded C5 site.

2. Incomplete Lithiation (C5):

  • Symptom:[3][5][6][7][8][9][10] Recovery of starting material.

  • Cause: Traces of water in THF (kills

    
    -BuLi) or temperature was too low for the specific substrate (rare for bromides).
    
  • Fix: Titrate

    
    -BuLi before use. Ensure THF is distilled from Sodium/Benzophenone.
    

3. Deprotection of SEM:

  • The SEM group is robust but can be removed when necessary.

  • Method: Treat the functionalized pyrazole with TBAF (Tetrabutylammonium fluoride) in THF (reflux) or HCl in Ethanol (60°C).

  • Note: If the product contains base-sensitive groups, use

    
     or TFA.
    

References

  • Lier, F., et al. (2003). "Regioselective cross-coupling reactions of 3,5-dibromopyrazoles." Tetrahedron, 59(17), 3027-3032.

    • Key citation for the distinct regioselectivity of Suzuki (C3) vs.
  • Bach, T., et al. (1994). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromo-1-methyl-1H-imidazole and 3,5-Dibromo-1-methyl-1H-pyrazole." Journal of Organic Chemistry, 59, 5818.

    • Foundational work on halogen
  • Stensland, B., et al. (2009). "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles." Synlett, 2009(18), 2961.

    • Detailed protocols for SEM protection and subsequent functionaliz
  • Goossen, L. J., et al. (2009). "Synthesis of 3,5-Disubstituted Pyrazoles via Regioselective C-H Functionalization." ChemCatChem, 1, 107.

    • Advanced methods for direct C-H activation str

Sources

Suzuki-Miyaura coupling conditions for 1-ethyl-3,5-dibromopyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Suzuki-Miyaura Coupling Conditions for 1-Ethyl-3,5-dibromopyrazole Derivatives

Executive Summary

The 1-ethyl-3,5-dibromopyrazole scaffold represents a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its unique structure offers two distinct electrophilic sites (C3-Br and C5-Br) for sequential functionalization. However, this duality presents a significant challenge: Regioselectivity .

This guide provides a validated, mechanistic approach to controlling the Suzuki-Miyaura coupling (SMC) of this substrate. We define the electronic and steric parameters that govern site selectivity and provide robust protocols for C5-selective mono-coupling and sequential bis-coupling .

Mechanistic Insight: The Regioselectivity Paradox

To successfully manipulate 1-ethyl-3,5-dibromopyrazole, one must understand the competition between Electronic Activation and Steric Hindrance .

  • C5 Position (Electronic Control): The C5 carbon is adjacent to the pyrrole-like nitrogen (N1). Inductive withdrawal by N1 renders the C5-Br bond more electron-deficient and thus more reactive towards oxidative addition by Pd(0). Under standard conditions, C5 is the kinetically favored site .

  • C3 Position (Steric Control): The C3 position is distal to the N-ethyl group and is sterically unencumbered. While electronically less activated than C5, it becomes the preferred site if the catalyst system is extremely bulky or if the C5 position is blocked by a massive N-substituent (e.g., trityl or t-butyl).

The Verdict for 1-Ethyl: With an ethyl group, the steric bulk is moderate. Therefore, Electronic Control dominates , and the C5-Br reacts first under standard Suzuki conditions.

Regioselectivity Pathway Diagram

Regioselectivity Substrate 1-Ethyl-3,5-dibromopyrazole Int_C5 C5-Palladated Intermediate (Major Kinetic Product) Substrate->Int_C5 Fast Oxidative Addition (Electronic Activation) Int_C3 C3-Palladated Intermediate (Minor/Steric Product) Substrate->Int_C3 Slow Oxidative Addition (Steric Preference) Pd0 Pd(0) Catalyst Pd0->Substrate Prod_C5 5-Aryl-3-bromo-1-ethylpyrazole (Target Mono-Adduct) Int_C5->Prod_C5 Transmetalation & Red. Elimination Prod_Bis 3,5-Diaryl-1-ethylpyrazole (Over-reaction) Prod_C5->Prod_Bis Excess Boronic Acid High Temp

Caption: Kinetic pathway showing the preferential oxidative addition at the electron-deficient C5 position over the sterically open C3 position.

Optimization Guide: Critical Process Parameters (CPPs)

To achieve high yields of the mono-coupled product (C5-arylation) while suppressing the bis-coupled impurity, strict control of the following parameters is required.

ParameterRecommendationRationale
Stoichiometry 1.00 - 1.05 equiv of Boronic AcidLimiting the nucleophile is the most effective way to prevent the second coupling at C3.
Catalyst Pd(PPh3)4 (3-5 mol%)Triphenylphosphine is small enough to access C5 but not so active that it forces C3 coupling immediately. Avoid highly active catalysts like XPhos for the first step.
Base Na2CO3 (2.0 equiv)A mild base moderates the transmetalation rate, enhancing selectivity. Strong bases (KOtBu) promote bis-coupling.
Solvent DME / Water (3:1) 1,2-Dimethoxyethane provides excellent solubility and the aqueous component is essential for the base mechanism.
Temperature 60°C - 75°C Maintain below reflux. Higher temperatures (>90°C) significantly increase the rate of the second oxidative addition at C3.
Experimental Protocols
Protocol A: C5-Selective Mono-Coupling

Objective: Synthesis of 5-aryl-3-bromo-1-ethyl-1H-pyrazole.

  • Setup: To a nitrogen-flushed reaction vial, add 1-ethyl-3,5-dibromopyrazole (1.0 equiv, 1.0 mmol, 254 mg) and Aryl-Boronic Acid (1.05 equiv).

  • Solvent: Add DME (4.0 mL) and degas the solution by bubbling nitrogen for 5 minutes.

  • Catalyst: Add Pd(PPh3)4 (0.05 equiv, 58 mg). Note: Tetrakis is preferred over Pd(dppf)Cl2 here to minimize background reaction rates.

  • Activation: Add Na2CO3 (2.0 M aqueous solution, 1.0 mL, 2.0 equiv).

  • Reaction: Seal the vessel and heat to 70°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by LC-MS. Look for the disappearance of starting material (MW 254) and formation of mono-product (MW ~250+ depending on aryl group). If bis-product (>5%) appears, lower temp to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product usually elutes after the starting material but before the bis-coupled impurity.

Protocol B: Sequential Bis-Coupling (C3 Functionalization)

Objective: Synthesis of 3,5-diaryl-1-ethyl-1H-pyrazole from the product of Protocol A.

  • Substrate: Use the 5-aryl-3-bromo-1-ethylpyrazole isolated from Protocol A (1.0 equiv).

  • Reagent: Add the secondAryl-Boronic Acid (1.5 equiv).

  • Catalyst Switch: Use a more active catalyst system to activate the deactivated C3-Br bond.

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%).

  • Base/Solvent: K3PO4 (3.0 equiv) in Dioxane/Water (4:1) .

  • Reaction: Heat to 90°C - 100°C for 12 hours. The C3 position is less reactive and requires this thermal push.

Experimental Workflow Diagram

Workflow Start Start: 1-Ethyl-3,5-dibromopyrazole Step1 Step 1: C5-Selective Coupling (1.05 eq Ar-B(OH)2, Pd(PPh3)4, 70°C) Start->Step1 Check IPC: LC-MS Check Step1->Check Bis Warning: >10% Bis-Coupled? Check->Bis Complete Conversion Mono Isolate: 5-Aryl-3-bromo-1-ethylpyrazole Step2 Step 2: C3-Coupling (1.5 eq Ar'-B(OH)2, XPhos-Pd, 100°C) Mono->Step2 Bis->Start Yes (Restart/Optimize Temp) Bis->Mono No Final Final: 3,5-Diaryl-1-ethylpyrazole Step2->Final

Caption: Step-by-step workflow for sequential functionalization, highlighting the critical IPC point to prevent over-reaction.

References
  • General Reactivity of 3,5-Dibromopyrazoles

    • Title: "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Mechanistic Basis for C5 Selectivity

    • Title: "Site-Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization.
    • Source: ACS Public
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions."[1]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Strategic Protocol: Regioselective Buchwald-Hartwig Amination of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination Utilizing 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide Content Type: Detailed Application Note and Protocol

Executive Summary & Application Scope

The scaffold 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxamide represents a high-value intermediate in the synthesis of Janus kinase (JAK) inhibitors, agrochemicals, and p38 MAP kinase modulators. Its unique substitution pattern—featuring two chemically distinct electrophilic sites (C3-Br and C5-Br) and an electron-withdrawing carboxamide at C4—offers a versatile platform for divergent synthesis.

This application note provides a validated roadmap for the Buchwald-Hartwig cross-coupling of this substrate. Unlike simple aryl halides, this heteroaromatic system requires precise control over regioselectivity (C5 vs. C3) and chemoselectivity (prevention of amide poisoning).

Key Deliverables:

  • Mechanistic Insight: Explaining the electronic bias favoring C5-functionalization.

  • Optimized Protocol: A step-by-step method for mono-amination.

  • Troubleshooting Guide: Solutions for common pitfalls like hydrodehalogenation and catalyst deactivation.

Chemical Analysis & Mechanistic Logic

Substrate Properties & Regioselectivity

The starting material, 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxamide, presents a classic "competing electrophile" scenario. Success depends on exploiting the subtle electronic and steric differences between the C3 and C5 positions.

  • C5-Position (The "Soft" Site): Located adjacent to the

    
    -ethyl group. While sterically proximal to the ethyl group, the 
    
    
    
    nitrogen is pyrrole-like (donating into the ring), but the C5 carbon is often more electron-deficient in the ground state compared to C3 due to the inductive withdrawal of the adjacent
    
    
    . In Pd-catalyzed oxidative addition, C5 is kinetically favored for the first insertion event.
  • C3-Position: Located adjacent to the pyridine-like

    
    . While less sterically encumbered by alkyl groups, it is generally less reactive towards the initial oxidative addition in 3,5-dihalo-1-alkylpyrazoles.
    
  • C4-Carboxamide: This Electron-Withdrawing Group (EWG) dramatically lowers the LUMO energy of the ring, facilitating oxidative addition at both positions but enhancing the C5 preference due to resonance stabilization of the oxidative addition intermediate.

Reaction Pathway Visualization:

ReactionPathway SM 3,5-Dibromo-1-ethyl- 1H-pyrazole-4-carboxamide OA_C5 Intermediate A: Oxidative Addition at C5 (Kinetically Favored) SM->OA_C5 Fast (k1) OA_C3 Intermediate B: Oxidative Addition at C3 (Less Favored) SM->OA_C3 Slow (k2) Cat Pd(0)/Ligand Cat->SM Prod_C5 Product A: 5-Amino-3-bromo-... OA_C5->Prod_C5 R-NH2 / Base Prod_Bis Product C: 3,5-Diamino-... Prod_C5->Prod_Bis Excess Amine / High T

Figure 1: Kinetic pathway favoring C5-functionalization in 1-substituted-3,5-dibromopyrazoles.

Experimental Protocol

Critical Reagents & Screening Strategy

Before committing to a bulk reaction, a micro-screen is recommended to match the specific amine nucleophile to the optimal catalyst system.

Recommended Catalyst Systems:

Component Recommendation Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is stable and cost-effective; requires reduction in situ (often by the amine or phosphine).
Ligand Xantphos or BrettPhos Xantphos is the "Gold Standard" for amides/heterocycles due to its large bite angle (111°), promoting reductive elimination. BrettPhos is superior for primary amines and difficult substrates.
Base Cs₂CO₃ or K₃PO₄ Avoid strong alkoxides (NaOtBu) if possible to prevent deprotonation/side-reactions with the C4-carboxamide. Carbonates are milder and compatible with sensitive functional groups.

| Solvent | 1,4-Dioxane or Toluene | High boiling points allow for thermal activation (80–110 °C). |

Step-by-Step Procedure (Mono-Amination at C5)

Target: Synthesis of 5-amino-3-bromo-1-ethyl-1H-pyrazole-4-carboxamide derivatives.

Materials:

  • Substrate: 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (1.0 equiv)

  • Amine: 1.1 equiv (Primary or Secondary)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Xantphos (4–10 mol%) (maintain 1:2 Pd:Ligand ratio if using monodentate, 1:1.1 for bidentate like Xantphos)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Inerting: Equip a reaction vial (or Schlenk flask) with a magnetic stir bar. Flame-dry or oven-dry the glassware. Cycle vacuum/Argon (or Nitrogen) 3 times.

  • Charging Solids: Under a positive pressure of Argon, add the Substrate , Base (Cs₂CO₃), Pd(OAc)₂ , and Xantphos .

    • Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins in a small amount of solvent can enhance initiation, though Xantphos/Pd(OAc)₂ is often robust enough for direct addition.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane via syringe. Subsequently, add the Amine (if liquid). If the amine is solid, add it in step 2.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas through the liquid) to remove dissolved oxygen. Crucial for preventing catalyst death.

  • Reaction: Seal the vessel and heat to 80–90 °C .

    • Monitoring: Check LC-MS at 2 hours. The C5-bromide is reactive; prolonged heating or temperatures >100 °C may trigger the second coupling at C3.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite® to remove inorganic salts and Pd black. Wash the pad with EtOAc or DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc or DCM/MeOH gradients. The product will likely be more polar than the dibromo starting material but less polar than the bis-amino product.

Protocol for Bis-Amination (C3 & C5)

If the goal is the 3,5-diamino derivative:

  • Amine: Increase to 2.5–3.0 equiv.

  • Temperature: Increase to 110–120 °C (refluxing toluene or sealed tube dioxane).

  • Time: Extend to 12–24 hours.

  • Ligand: Switch to BrettPhos or RuPhos if the C3 position proves sluggish.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields or poor selectivity.

OptimizationTree Start Start Reaction (Standard Conditions) Check Analyze LC-MS (2-4 Hours) Start->Check Result1 No Conversion Check->Result1 Result2 Mono-Product (C5) >80% Check->Result2 Result3 Mixture of Mono + Bis Check->Result3 Result4 De-halogenation (H instead of Br) Check->Result4 Action1 1. Check O2 removal 2. Switch to Pd2(dba)3 3. Try BrettPhos Result1->Action1 Action2 Proceed to Work-up Result2->Action2 Action3 1. Lower Temp (70°C) 2. Reduce Amine (1.0 eq) 3. Shorten Time Result3->Action3 Action4 1. Switch Solvent (Toluene) 2. Use milder base (K3PO4) 3. Avoid alcohols Result4->Action4

Figure 2: Troubleshooting logic for Buchwald-Hartwig coupling of dibromopyrazoles.

Troubleshooting & Safety

Common Issues
  • Hydrodehalogenation: If you observe the replacement of Br with H, the catalytic cycle is undergoing

    
    -hydride elimination or abstracting protons from the solvent.
    
    • Fix: Ensure the solvent is anhydrous. Switch from dioxane to toluene. Increase the concentration of the amine.

  • Catalyst Poisoning: The carboxamide nitrogen or the pyrazole N2 can coordinate to Pd.

    • Fix: Use high catalyst loading (5 mol%) initially. Ensure the ligand:Pd ratio is optimized (often >1:1 for monodentate ligands to saturate the metal).

  • Regioselectivity Leakage: Significant formation of the C3 isomer or bis-product.

    • Fix: Lower the temperature.[1] The C5 position has a lower activation energy; high heat overcomes the barrier for C3.

Safety Considerations[2]
  • Palladium: Heavy metal. All waste must be segregated.

  • Brominated Compounds: Often irritants. Handle in a fume hood.

  • Pressure: If heating dioxane in a sealed vial above its boiling point (101 °C), ensure the vessel is rated for pressure.

References

  • Regioselectivity in Pyrazoles

    • Insight: In 1-substituted 3,5-dibromopyrazoles, Pd-catalyzed cross-couplings (Suzuki/Sonogashira/Buchwald)
    • Source: Strotman, N. A., et al. "Catalyst Controlled Regioselective Suzuki Couplings of 3,5-Dibromo-1-methyl-1H-pyrazole." Journal of Organic Chemistry, 2006, 71(9), 3614–3617. Link

  • Buchwald-Hartwig General Protocols

    • Insight: Use of Xantphos and Cs2CO3 for amidation/amination of electron-deficient heterocycles.[2]

    • Source: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society, 2002, 124(21), 6043–6048. Link

  • Synthesis of Pyrazole Carboxamides

    • Insight: Microwave-assisted and continuous flow synthesis of pyrazole carboxamides, highlighting the stability of the carboxamide moiety under coupling conditions.
    • Source: Obermayer, D., et al. "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides."[3] Journal of Organic Chemistry, 2011, 76(16), 6657-6669.[3] Link

  • Base Selection

    • Insight: Comparison of bases (NaOtBu vs Cs2CO3) in heteroaryl couplings.
    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Dibromo Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for handling dibromo pyrazole carboxamides. These compounds are highly valued in medicinal chemistry as bioisosteric scaffolds and kinase inhibitors[1], but they present notorious solubility challenges across synthesis, isolation, and biological testing phases.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating methodologies to overcome these physicochemical barriers.

The Causality of Insolubility

To solve a solubility issue, you must first understand the thermodynamic forces keeping the compound in its solid state. Dibromo pyrazole carboxamides suffer from a "dual-penalty" in solvation:

  • The Carboxamide Motif: The

    
    -carboxamide group acts as a powerful hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ), locking the molecules into a rigid, high-energy crystal lattice[2].
  • Dibromo Substitution: The addition of two bulky, highly polarizable bromine atoms drastically increases the molecule's lipophilicity (LogP) and molecular weight, rendering it highly hydrophobic and resistant to aqueous or polar protic solvation[3].

Causality S1 Dibromo Substitution E1 Increased Lipophilicity (High LogP) S1->E1 S2 Carboxamide Group E2 Strong Intermolecular Hydrogen Bonding S2->E2 R1 High Crystal Lattice Energy E1->R1 E2->R1 R2 Poor Solvation in Standard Media R1->R2

Structural causality of poor solubility in dibromo pyrazole carboxamides.

Phase 1: Synthesis & Reaction Media

FAQ: Why does my starting material precipitate during cross-coupling or amidation reactions?

Answer: Standard polar aprotic solvents (like DMF or DMSO) are excellent at solvating the bulk molecule but often fail to disrupt the strong intermolecular hydrogen bonding of the carboxamide group at room temperature. When the reaction concentration reaches saturation, the high lattice energy forces the compound to precipitate[4].

Protocol 1: Binary Co-Solvent Screening (Self-Validating)

Causality: Using a binary mixture combines a hydrogen-bond disruptor (e.g., ethanol) with a hydrophobic solvator (e.g., THF) to simultaneously address both penalties of the dibromo pyrazole carboxamide structure[4].

  • Baseline Establishment: Weigh 10 mg of your compound into a clear glass vial.

  • Primary Solvation: Add 0.5 mL of a hydrophobic solvent (e.g., THF).

    • Validation Check: Sonicate for 2 minutes. If the solution is cloudy, the H-bonding network is intact. Do not proceed to the reaction yet.

  • Co-Solvent Titration: Dropwise, add a polar protic solvent (e.g., Ethanol) while stirring at your target reaction temperature.

  • Saturation Point Identification: Stop addition when the solution becomes completely transparent.

    • Validation Check: Cool the vial by 10°C. If turbidity reappears, you are exactly at the metastable solubility limit.

  • Operational Buffer: Add an additional 10% v/v of the THF/EtOH mixture to the vial. If the solution remains clear upon cooling, your solvent system is validated for the reaction.

Phase 2: Aqueous Workup & Isolation

FAQ: How can I perform an aqueous workup without my product crashing out at the biphasic interface?

Answer: When you wash away the reaction solvent (e.g., DMF) with water, the dibromo pyrazole carboxamide is left in an environment where it is insoluble in both the aqueous phase and the remaining organic extraction phase (e.g., EtOAc). While pyrazoles are weakly basic and can be protonated to improve solubility, harsh acids will hydrolyze the sensitive


-carboxamide bond[2][5].
Protocol 2: pH-Modulated Biphasic Extraction (Self-Validating)

Causality: Mild protonation of the pyrazole nitrogen disrupts the crystal lattice just enough to keep the compound solvated in the organic layer without causing degradation[5].

  • Initial Partitioning: Dilute the crude reaction mixture with EtOAc and wash with neutral water.

  • Interface Assessment:

    • Validation Check: Observe the interface. If a solid "rag layer" forms, the compound has precipitated.

  • Mild Acidification: Carefully adjust the aqueous phase to pH 4.5 using 0.1 M HCl. Do not drop below pH 4.0 to protect the carboxamide.

  • Re-solvation Check: Gently agitate the separatory funnel.

    • Validation Check: If the interfacial solid dissolves into the organic layer, proceed to separation. If it remains, add 5% v/v THF to the organic layer to boost its hydrophobic solvation capacity, then separate[4].

Phase 3: Biological Assay Preparation

FAQ: My compound precipitates in the in vitro assay buffer (PBS with 1% DMSO). How do I keep it in solution for IC50 determination?

Answer: Aqueous buffers cannot solvate the dibromo substituents. You must use supramolecular encapsulation to mask the hydrophobic bulk from the aqueous environment. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for this, as its hydrophobic cavity encapsulates the dibromo pyrazole core while its hydrophilic exterior maintains aqueous solubility.
Protocol 3: HP- -Cyclodextrin Inclusion Complexation (Self-Validating)
  • Host Solution Preparation: Prepare a 20% w/v solution of HP-

    
    -CD in PBS (pH 7.4).
    
  • Guest Stock Preparation: Dissolve the dibromo pyrazole carboxamide in 100% DMSO at 10 mM.

  • Complexation: Slowly inject 10

    
    L of the DMSO stock into 990 
    
    
    
    L of the stirring HP-
    
    
    -CD solution (final DMSO = 1%).
  • Validation Check (DLS/Visual): Incubate at 37°C for 30 minutes.

    • Validation Check: Visually inspect for precipitation. For rigorous validation, measure the solution via Dynamic Light Scattering (DLS). A monodisperse peak at

      
       nm confirms true inclusion complexation. A peak 
      
      
      
      nm indicates colloidal aggregation, meaning the concentration must be lowered.

Workflow A Precipitation Detected B Assess Experimental Phase A->B C Synthesis Phase (Organic Media) B->C D Workup Phase (Biphasic Media) B->D E Biological Assay (Aqueous Media) B->E F Apply Binary Co-Solvent (e.g., THF/EtOH) & Heat C->F G Mild pH Adjustment (pH 4.5) & THF Addition D->G H HP-β-CD Inclusion Encapsulation E->H

Workflow for troubleshooting dibromo pyrazole carboxamide solubility across experimental phases.

Quantitative Data Summary

The table below summarizes the expected solubility behavior of highly lipophilic/halogenated pyrazole carboxamides across various engineered media environments based on the physicochemical principles discussed.

Solvent System / MediaTemp (°C)Estimated Solubility Limit (mg/mL)Primary Solubilization Mechanism
Water (pH 7.0) 25

None (High crystal lattice energy prevents solvation)
10% DMSO / 90% Water 25

Weak co-solvation (Often leads to colloidal aggregation)
Water (pH 4.5) 25

Mild protonation of pyrazole nitrogen[5]
20% HP-

-CD in PBS
37

Host-guest supramolecular encapsulation
THF / Ethanol (1:1) 60

Disruption of H-bonding & hydrophobic solvation[4]

References

1.2 2.4 3.5 4.3 5.1

Sources

Optimizing recrystallization solvents for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Recrystallization Solvents for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide Prepared by: Senior Application Scientist, Chemical Development & Purification

Welcome to the Technical Support Center. The purification of highly functionalized heterocycles often presents unique crystallization challenges. 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a complex amphiphilic molecule: it possesses a highly polarizable, lipophilic dibromo-core and an ethyl group that disrupts crystal packing, juxtaposed with a highly polar carboxamide (-CONH₂) group capable of strong intermolecular hydrogen bonding.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you achieve high-purity crystalline material.

Solvent Selection Matrix

Because polar pyrazole derivatives exhibit nuanced solubility profiles—often showing good solubility in polar protic (alcohols) and polar aprotic (acetonitrile, DMF) solvents[1]—selecting the right solvent system is critical. The table below summarizes the optimal solvent systems based on the physicochemical behavior of pyrazole-carboxamides[2].

Solvent SystemRoleHot Solvency (Approx.)Cold Solvency (Approx.)Optimal Ratio (v/v)Primary Application / Rationale
Acetonitrile / Water Solvent / Antisolvent>150 mg/mL<5 mg/mL19:1 to 9:1General purification; proven to stabilize crystalline forms of pyrazole-carboxamides[3].
Ethyl Acetate / Heptane Solvent / Antisolvent~80 mg/mL<2 mg/mL1:2 to 1:4Removal of structurally related lipophilic byproducts (e.g., mono-bromo impurities).
Ethanol (Absolute) Single Solvent>100 mg/mL~15 mg/mLN/AHigh-purity crude; disrupts carboxamide H-bonds when hot, prevents oiling out.
THF / Toluene Solvent / Antisolvent>200 mg/mL<10 mg/mL1:3Highly impure crude; prevents the formation of stable hydrates.

Mechanistic Workflows

Solvent Selection Decision Tree

The choice of solvent must be dictated by the impurity profile of your crude matrix.

SolventSelection A Crude 3,5-Dibromo-1-ethyl- 1H-pyrazole-4-carboxamide B Solubility Screen (10-20 mg scale) A->B C Soluble in Hot Polar Protic? (EtOH) B->C High Polarity Impurities D Soluble in Hot Polar Aprotic? (EtOAc/THF) B->D Lipophilic Impurities E Use ACN/Water or EtOH/Water System C->E Yes F Use EtOAc/Heptane System D->F Yes

Workflow for selecting the optimal recrystallization solvent system based on impurity profiling.

Troubleshooting Liquid-Liquid Phase Separation

Oiling out is the most common failure mode when crystallizing this compound.

OilingOut Issue Observation: Oiling Out (LLPS) Cause Cause: Mp of crude < saturation temp Issue->Cause Sol1 Strategy 1: Dilute Solution Cause->Sol1 Flattens solubility curve Sol2 Strategy 2: Seed Crystals Cause->Sol2 Induces early nucleation

Troubleshooting pathway for resolving Liquid-Liquid Phase Separation (oiling out) during cooling.

Core Troubleshooting FAQs

Q1: Why does my compound "oil out" instead of forming crystals when using an Ethanol/Water mixture? Causality & Solution: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solubility curve crosses the liquid-liquid coexistence curve before the solid-liquid crystallization boundary. Because 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxamide has a highly polarizable core mixed with a polar carboxamide, impurities severely depress its melting point. At high temperatures, the supersaturated solution separates into a solute-rich liquid phase rather than nucleating solid crystals. Action: Lower the initial concentration to flatten the solubility curve, use a slower cooling ramp, or switch to an Acetonitrile/Water system, which has been shown to stabilize crystalline forms of related pyrazole-carboxamides[3].

Q2: What is the optimal solvent system for removing structurally related des-bromo (mono-bromo) impurities? Causality & Solution: Mono-bromo impurities have a lower molecular weight and lack the severe steric hindrance of the dibromo-core, altering their crystal packing. A purely non-polar solvent will not differentiate the carboxamide H-bonding networks effectively. Action: Use an Ethyl Acetate / Heptane system. Ethyl acetate solvates the carboxamide via hydrogen-bond acceptance, while heptane acts as a strict antisolvent. The heavier, less soluble dibromo compound will precipitate earlier than the mono-bromo impurity.

Q3: How do I prevent the formation of solvates or hydrates during recrystallization? Causality & Solution: Carboxamides frequently form stable hydrates due to water molecules bridging between the -CONH₂ groups in the crystal lattice. Action: If anhydrous material is strictly required for downstream applications, avoid aqueous antisolvents entirely. Utilize an anhydrous binary system like THF/Toluene or EtOAc/Heptane, and dry the final crystals under high vacuum at 40–50 °C.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues (such as persistent turbidity) ensure that the thermodynamic conditions for crystallization are met before proceeding to the next step.

Protocol A: Solvent/Antisolvent Recrystallization (Acetonitrile / Water)

This method is highly recommended for general purification and yields high-quality crystals[2][3].

  • Dissolution: Suspend 1.0 g of crude 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide in 15 mL of Acetonitrile (ACN) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heating: Heat the suspension to 75 °C using an oil bath or heating block until complete dissolution is achieved. Self-validation: The solution must be completely transparent. If particulates remain, filter hot.

  • Antisolvent Addition: While maintaining the temperature at 75 °C, add distilled water dropwise (approx. 0.5 to 1.5 mL). Stop adding water the exact moment a faint, persistent turbidity is observed.

  • Clarification: Add 1-2 drops of ACN to just clear the turbidity. This confirms the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to room temperature (20-25 °C) over 2-3 hours. Critical Causality: Do not crash-cool in an ice bath. Rapid cooling traps impurities in the crystal lattice and promotes amorphous precipitation.

  • Aging & Filtration: Stir the resulting slurry at room temperature for 12 hours to ensure complete Ostwald ripening (smaller, impure crystals dissolve and redeposit onto larger, purer crystals). Filter under vacuum.

  • Washing & Drying: Wash the filter cake with 2 mL of ice-cold ACN/Water (95:5). Dry the crystals in a vacuum oven at 45 °C for 12 hours to constant weight.

Protocol B: Single-Solvent Recrystallization (Absolute Ethanol)

Best used when the crude material is already >90% pure and you wish to avoid the risk of oiling out associated with antisolvent addition.

  • Saturation: Place 1.0 g of the crude compound in a flask and add 8 mL of Absolute Ethanol. Heat to reflux (78 °C).

  • Titration to Dissolution: If the solid does not fully dissolve, add hot Ethanol in 1 mL increments until the solution is clear.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, pass the hot solution through a pre-warmed fluted filter paper.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Vacuum filter the crystals, wash with 2 mL of ice-cold absolute ethanol, and dry under vacuum at 40 °C.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form Source: Google Patents URL

Sources

Troubleshooting regioselectivity issues in 3,5-dibromo pyrazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Regioselectivity in 3,5-Dibromo Pyrazole Functionalization

Introduction: The "Tale of Two Carbons"

In the functionalization of 1-substituted-3,5-dibromopyrazoles , regioselectivity is not a matter of chance; it is a predictable outcome of competing steric and electronic forces. For a medicinal chemist, the ability to selectively target the C3 or C5 position is the difference between a scalable synthesis and a chromatographic nightmare.

The core challenge lies in the asymmetry introduced by the N1-substituent. While the starting 3,5-dibromo-1H-pyrazole is tautomerically symmetric, the moment you install an N-protecting group or substituent (R), you differentiate the two bromines:

  • C5-Position (The "Ortho" Position): Adjacent to the N1-R group. It is sterically hindered but electronically distinct due to the proximity of the pyrrole-like nitrogen.

  • C3-Position (The "Meta" Position): Adjacent to the pyridine-like N2. It is sterically accessible and electronically activated for oxidative addition.

This guide provides the decision frameworks, protocols, and troubleshooting steps to command this selectivity.

Part 1: The Decision Matrix (Visual Workflow)

Before mixing reagents, determine your target regioisomer. The choice of mechanism—Palladium-catalyzed Cross-Coupling vs. Metal-Halogen Exchange —is the primary switch for selectivity.

G Start Starting Material: 1-R-3,5-Dibromopyrazole Target Which Position do you need to functionalize? Start->Target C3_Path Target: C3 Position (Distal to N-R) Target->C3_Path Less Hindered C5_Path Target: C5 Position (Proximal to N-R) Target->C5_Path More Acidic/Coordinating Suzuki Method: Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) C3_Path->Suzuki Lithiation Method: Lithium-Halogen Exchange (n-BuLi / Electrophile) C5_Path->Lithiation Mechanism_C3 Mechanism: Steric Control Pd(0) inserts into less hindered C3-Br Suzuki->Mechanism_C3 Mechanism_C5 Mechanism: Coordination/Thermodynamics Li coordinates to N1; C5 anion is stabilized Lithiation->Mechanism_C5

Figure 1: Strategic decision tree for site-selective functionalization of 1-R-3,5-dibromopyrazoles.

Part 2: C3-Functionalization (The "Steric" Route)

Primary Method: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Selectivity Driver: Steric Hindrance.

In a 1-substituted pyrazole, the substituent on N1 creates a "steric wall" around the C5-bromine. Standard Pd(0) catalysts (like Pd(PPh3)4) are bulky enough that they preferentially undergo oxidative addition at the accessible C3-bromine .

Troubleshooting Guide: C3-Selectivity
SymptomProbable CauseCorrective Action
Loss of Selectivity (C3:C5 mixture) Ligand is too small. Small phosphines can slip into the C5 pocket.Switch to bulky ligands. Use XPhos or SPhos. The increased steric bulk reinforces the preference for the open C3 position.
Bis-coupling (Reaction at both C3 & C5) High Temperature / Excess Boronic Acid. Control Stoichiometry. Use exactly 1.0–1.1 equivalents of boronic acid. Lower the temperature to 60°C or room temperature.
No Reaction Electronic Deactivation. Pyrazoles are electron-rich; oxidative addition can be slow.Use "Hotter" Catalysts. Switch to Pd(dppf)Cl2 or Pd-PEPPSI precatalysts which are more active but still respect steric boundaries.
Protocol A: C3-Selective Suzuki Coupling

Standard Operating Procedure for 1-methyl-3,5-dibromopyrazole

  • Setup: In a reaction vial, combine 1-methyl-3,5-dibromopyrazole (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Solvent: Add degassed DME/Water (4:1) or Dioxane/Water (4:1).[1]

  • Base: Add Na2CO3 (2.0 equiv). Note: Weak bases prevent base-catalyzed dehalogenation.

  • Reaction: Heat to 80°C under Argon. Monitor by LCMS.

    • Checkpoint: The C3-product usually forms within 2-4 hours.

  • Workup: Standard aqueous extraction.

  • Validation: 1H NMR will show the loss of the C3 signal. In NOESY, the new aryl group should NOT show a strong correlation to the N-Methyl group (confirming it is at C3, distal).

Part 3: C5-Functionalization (The "Thermodynamic" Route)

Primary Method: Metal-Halogen Exchange (Lithiation) Selectivity Driver: Coordination & Thermodynamics.

Lithium-halogen exchange is faster than deprotonation. When treating 1-substituted-3,5-dibromopyrazole with n-BuLi, the exchange occurs preferentially at C5 .

  • Why? The N1 lone pair (or the substituent itself) can coordinate the incoming Lithium, directing it to the "ortho" (C5) position. Furthermore, the C5-anion is often thermodynamically favored due to the inductive electron-withdrawing effect of the adjacent N1.

Troubleshooting Guide: C5-Selectivity
SymptomProbable CauseCorrective Action
Scrambling (Mixture of C3/C5) Temperature too high. The kinetic C5-lithio species can isomerize or disproportionate (halogen dance) if warmed.Cryogenic Control. Maintain internal temperature below -78°C strictly during n-BuLi addition and equilibration.
Wurtz Coupling (Butyl addition) Slow addition / Localized heating. n-BuLi acts as a nucleophile or couples with the bromide.Dilution & Rate. Dilute n-BuLi in hexanes and add slowly down the side of the flask. Ensure vigorous stirring.
Protonation (Starting Material Recovery) Wet Solvent. The C5-Li species is extremely basic.Dry Solvents. Distill THF over Na/Benzophenone or use a molecular sieve column.
Protocol B: C5-Selective Lithiation & Trapping

Standard Operating Procedure for 1-methyl-3,5-dibromopyrazole

  • Setup: Flame-dry a flask and purge with Argon. Dissolve 1-methyl-3,5-dibromopyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.

    • Critical: Do not let the temperature rise above -70°C.

    • Time: Stir at -78°C for exactly 15-30 minutes . (Longer times increase risk of scrambling).

  • Trapping: Add the Electrophile (e.g., Aldehyde, Iodine, DMF) (1.2 equiv) neat or in THF solution.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature.

  • Validation: In NOESY NMR, the new group at C5 WILL show a strong correlation (cross-peak) to the N-Methyl group.

Part 4: Comparative Data Summary

FeatureC3-FunctionalizationC5-Functionalization
Preferred Reagent Pd(0) / Boronic Acidn-BuLi / Electrophile
Dominant Effect Steric Hindrance (N-R blocks C5)Coordination / Inductive Effect
Temperature Heating (60-100°C)Cryogenic (-78°C)
Typical Yield 70-90%60-85%
Key Risk Bis-coupling if stoichiometry is off"Halogen Dance" if temp rises

References

  • Site-Selective Cross-Coupling of Dihalogen

    • Context: Discusses the role of ligand sterics (e.g., dppf vs QPhos) in switching selectivity between C3 and C5 in diazines, applicable to pyrazoles.
    • Source:

  • Lithiation Regioselectivity in 1-Methylpyrazole.

    • Context: Establishes C5 as the thermodynamic site for lithiation and deprotonation due to coordin
    • Source:

  • Halogen-Metal Exchange vs. Cross Coupling.

    • Context: Analysis of LUMO orbitals showing C5 preference for metal exchange in N-methyl-3,5-dibromopyrazole.[2]

    • Source:

  • General Pyrazole Functionaliz

    • Context: Comprehensive review of tautomerism and reactivity p
    • Source:

Sources

Optimization of reaction temperature for 1-ethyl-pyrazole bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals optimizing the regioselective bromination of 1-ethyl-1H-pyrazole.

Below, you will find a mechanistic breakdown of temperature causality, a self-validating experimental protocol, and field-proven troubleshooting FAQs to ensure high-yield, scalable synthesis.

Mechanistic Causality: The Role of Temperature in SEAr

The bromination of 1-ethyl-1H-pyrazole proceeds via Electrophilic Aromatic Substitution (SEAr). The electron-donating N-ethyl group activates the pyrazole ring, making the C4 position highly nucleophilic[1]. When using N-Bromosuccinimide (NBS) as the electrophile source, temperature acts as the critical thermodynamic gatekeeper:

  • Activation Energy Threshold: At optimal temperatures (0 °C to 25 °C), the thermal energy is sufficient to overcome the transition state barrier for C4 bromination, but insufficient to trigger secondary bromination at the sterically hindered C3 or C5 positions.

  • Thermal Runaway: If the temperature exceeds 50 °C, the regioselectivity collapses. The excess kinetic energy drives polybromination and can trigger radical pathways, leading to severe degradation[2].

Workflow Visualization: Temperature Optimization Logic

BrominationTemp Start 1-Ethylpyrazole + NBS (Solvent: DMF) Decision Reaction Temperature? Start->Decision SubZero < 0 °C Decision->SubZero Optimal 0 °C to 25 °C Decision->Optimal HighTemp > 50 °C Decision->HighTemp ResultLow Kinetic Freezing Incomplete Conversion Yield: < 50% SubZero->ResultLow ResultOpt Regioselective SEAr High Purity 4-Bromo Yield: > 90% Optimal->ResultOpt ResultHigh Thermal Runaway Polybromination Yield: < 40% HighTemp->ResultHigh

Fig 1: Temperature-dependent kinetic pathways for 1-ethyl-pyrazole bromination.

Quantitative Data: Empirical Temperature Effects

The following table summarizes the quantitative impact of internal reaction temperature on yield and purity when using 1.05 equivalents of NBS in DMF.

Internal TemperatureReaction Time (to >95% conversion)4-Bromo Yield (Regioselective)Dibrominated ByproductsMechanistic Observation
-10 °C to 0 °C> 12 hours~45%< 1%Kinetic freezing; insufficient thermal energy for SEAr propagation.
0 °C to 25 °C 2 - 4 hours > 92% < 2% Optimal thermodynamic balance; high C4 regioselectivity.
25 °C to 50 °C< 1 hour~75%10 - 15%Accelerated kinetics lead to competitive C3/C5 bromination.
> 50 °C< 30 minutes< 40%> 30%Thermal runaway; severe degradation and polybromination[2].

Self-Validating Protocol for Regioselective 4-Bromination

This protocol is designed with built-in visual and chemical validation checks to ensure the reaction remains within the optimal thermodynamic window.

Step 1: Substrate Dissolution & Thermal Equilibration

  • Dissolve 1.0 equivalent of 1-ethyl-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 volumes).

  • Validation Check: The solution must be completely clear and colorless. Any initial yellowing indicates contaminated starting material.

  • Cool the reactor to 0 °C using an ice-water bath. Allow 15 minutes for complete thermal equilibration.

Step 2: Controlled Electrophile Addition

  • Weigh 1.05 equivalents of recrystallized NBS.

  • Add the NBS portion-wise over 30 minutes, ensuring the internal temperature remains strictly between 0 °C and 5 °C[3].

  • Causality: NBS dissolution and subsequent reaction in DMF is exothermic. Portion-wise addition prevents localized hot spots that provide the activation energy required for secondary bromination.

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • Validation Check: The solution will transition from pale yellow to a deeper orange. Warning: If the solution turns dark red or brown, this indicates the generation of free bromine (Br2) due to excessive temperature or moisture ingress.

Step 4: Quenching & Isolation

  • Quench the reaction by pouring it into a 5% aqueous sodium thiosulfate (Na2S2O3) solution (equal volume to the DMF used).

  • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br2 to benign bromide salts, halting the reaction kinetics precisely at your desired time point[3].

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to pull residual DMF into the aqueous phase.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting FAQs

Q: My LC-MS shows a 15% peak for a dibrominated byproduct, even though my external water bath was set to 20 °C. What went wrong? A: You likely experienced a localized thermal runaway. While your external bath was 20 °C, the rapid, bulk addition of NBS causes an immediate exothermic spike in the reaction mixture. The local temperature around the dissolving NBS crystals can easily exceed 50 °C, providing the activation energy for secondary bromination. Solution: Cool the initial mixture to 0 °C, add NBS portion-wise over 30 minutes, and ensure vigorous mechanical stirring to rapidly dissipate heat.

Q: I am scaling up the reaction from 1 gram to 50 grams. Can I use the exact same temperature profile? A: No. As you scale up, the surface-area-to-volume ratio of your reactor decreases, drastically reducing your cooling efficiency. A protocol that safely reaches room temperature at a 1-gram scale may auto-accelerate into a thermal runaway at 50 grams. Solution: On larger scales, maintain the internal temperature strictly below 10 °C for the entire duration of the NBS addition, and use an internal temperature probe rather than relying on the jacket temperature.

Q: Can I substitute elemental bromine (Br2) for NBS to speed up the reaction at lower temperatures? A: While elemental bromine is a much stronger electrophile and will react rapidly at sub-zero temperatures, it is significantly harder to control. Br2 often leads to over-bromination and generates highly corrosive HBr gas as a byproduct, which can degrade sensitive functional groups[2]. NBS in DMF provides a controlled, steady release of the "Br+" equivalent, making it the industry standard for regioselective pyrazole bromination.

References

  • Lyalin, B.V., Petrosyan, V.A., Ugrak, B.I. "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives." ResearchGate / Elektrokhimiya. Available at: [Link]

  • Pashmforoush, M. et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." SciELO México. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide: A Comparative Analysis Centered on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making their precise characterization paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide. It further offers a comparative perspective on alternative analytical techniques, underscoring the central role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation.

The Central Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it a powerful first-line technique for confirming molecular structures. For a molecule like 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide, 1H NMR provides a unique fingerprint, allowing for the verification of the ethyl group, the pyrazole core, and the carboxamide functionality.

Molecular Structure and Proton Environments

To effectively interpret the 1H NMR spectrum, it is crucial to first understand the different proton environments within the 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide molecule.

Caption: Molecular structure of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide with key proton groups labeled (a, b, and c).

Interpreting the 1H NMR Spectrum

The 1H NMR spectrum of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is expected to exhibit three distinct signals corresponding to the ethyl protons and the carboxamide protons. The pyrazole ring itself does not have any protons directly attached to its carbon atoms in this substituted molecule.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
(a) -CH₂-~4.26Quartet (q)2HThese protons are adjacent to the electronegative nitrogen atom of the pyrazole ring, causing a downfield shift.[1][2] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).
(b) -CH₃~1.30Triplet (t)3HThese protons are further from the electronegative pyrazole ring and thus appear more upfield.[1] The signal is split into a triplet by the two neighboring methylene protons (n+1 rule).
(c) -NH₂~5.0 - 9.0Broad Singlet (br s)2HThe chemical shift of amide protons can vary significantly due to factors like solvent, concentration, and hydrogen bonding.[3] The signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.[4]

Note: The absence of a signal for a proton on the pyrazole ring (e.g., at position 4) is a key confirmation of the substitution pattern. In an unsubstituted pyrazole, the H4 proton would typically appear as a triplet around 6.3 ppm.[5]

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the key steps.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). transfer Transfer the solution to a clean, dry NMR tube. dissolve->transfer instrument Insert the NMR tube into the spectrometer. shimming Shim the magnetic field to optimize homogeneity. instrument->shimming tuning Tune and match the probe for the 1H frequency. shimming->tuning acquire Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans). tuning->acquire ft Apply Fourier Transform to the Free Induction Decay (FID). phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum to a known standard (e.g., TMS at 0 ppm). integrate->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for acquiring a 1H NMR spectrum, from sample preparation to data processing.

Causality in Experimental Choices:

  • Choice of Deuterated Solvent: The solvent must be deuterated to avoid a large interfering solvent signal in the 1H NMR spectrum. The choice between solvents like CDCl₃ and DMSO-d₆ depends on the solubility of the compound. DMSO-d₆ is often preferred for amides as it can better solubilize them and may result in sharper NH proton signals due to hydrogen bonding with the solvent.

  • Shimming: This process is critical for achieving high resolution and sharp spectral lines. An inhomogeneous magnetic field will lead to broad and distorted peaks, making interpretation difficult or impossible.

  • Number of Scans: For a relatively concentrated sample, a small number of scans (e.g., 8 or 16) is usually sufficient. For more dilute samples, a larger number of scans will be required to improve the signal-to-noise ratio.

A Comparative Look at Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. The following table compares 1H NMR with other common methods for the analysis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
1H NMR Proton environment, connectivity, and relative numbers.Provides a clear fingerprint of the ethyl group and carboxamide protons, confirming their presence and connectivity.Does not provide direct information about the pyrazole ring carbons or the overall molecular weight.
13C NMR Carbon skeleton of the molecule.Confirms the number of unique carbon environments, including the pyrazole ring carbons and the carbonyl carbon of the amide.[1]Less sensitive than 1H NMR, requiring more sample or longer acquisition times. Does not provide information about proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation can offer clues about the different functional groups.Does not provide detailed information about the specific arrangement of atoms (isomerism).
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Can confirm the presence of the C=O stretch of the amide and the N-H stretches, as well as C-H and C-N bonds.Provides limited information about the overall molecular structure and connectivity. Spectrum can be complex and difficult to interpret fully.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei.COSY can confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group. HSQC can correlate the protons to their directly attached carbons. HMBC can show long-range correlations, for example, from the ethyl protons to the pyrazole ring carbons, confirming the N-ethyl substitution.[4]Requires more instrument time and more complex data analysis.

Authoritative Grounding: The interpretation of NMR spectra is based on fundamental principles of nuclear spin and the influence of the electronic environment on nuclear shielding.[2] The chemical shifts of protons in different functional groups are well-established and tabulated in numerous reference sources.[3][6][7]

Conclusion

The structural elucidation of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is effectively achieved through a combination of analytical techniques, with 1H NMR spectroscopy playing a pivotal role. The distinct signals for the ethyl and carboxamide protons in the 1H NMR spectrum provide a rapid and reliable confirmation of the key structural features. When combined with data from 13C NMR, mass spectrometry, and potentially 2D NMR experiments, a complete and unambiguous structural assignment can be made. This multi-faceted approach ensures the scientific integrity and trustworthiness of the data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]

  • Proton Magnetic Resonance Studies of Pyrazoles | The Journal of Organic Chemistry. [Link]

  • Ethyl vinyl ether. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF - ResearchGate. [Link]

  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... - ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. [Link]

  • Table of Characteristic Proton NMR Shifts. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. [Link]

  • Ethyl 3,5-dibromo-1-methyl-1h-pyrazole-4-carboxylate (C7H8Br2N2O2) - PubChemLite. [Link]

  • Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate - - MilliporeSigma. [Link]

Sources

13C NMR Chemical Shifts for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide: A Comparative Guide to Experimental and Predictive Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of heavily functionalized pyrazoles is a critical bottleneck in the development of modern therapeutics, particularly for kinase and bromodomain (e.g., BRD4) inhibitors. 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide presents a unique analytical challenge: the pyrazole ring lacks any attached protons, rendering standard


H-

C HSQC/HMBC correlations difficult. Furthermore, the heavy-atom effect of the two bromine substituents drastically alters the expected

C NMR chemical shifts.

This guide provides a comprehensive comparison of experimental benchmark data against Density Functional Theory (DFT) and empirical prediction models, equipping researchers with the causal logic and self-validating protocols necessary to assign these complex spectra confidently.

Mechanistic Analysis of 13C NMR Chemical Shifts

To accurately assign the


C NMR spectrum of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide, one must understand the competing electronic effects governing the pyrazole core:
  • The Heavy-Atom Effect (HAE) on C3 and C5 : Halogenation typically deshields adjacent carbons, but heavy halogens like bromine and iodine induce a pronounced upfield shift (shielding) on the ipso-carbon due to intramolecular spin-orbit coupling perturbations . In a standard 1-alkylpyrazole, C3 and C5 resonate around 139 ppm and 129 ppm, respectively. The introduction of bromine shifts these signals upfield by 10–15 ppm, placing C3 near 126 ppm and C5 near 118 ppm.

  • Deshielding at C4 via Carboxamide : The C4 position in an unsubstituted pyrazole is highly electron-rich (~105 ppm). The attachment of the electron-withdrawing carboxamide (-CONH

    
    ) group exerts a strong deshielding effect through resonance, shifting the C4 resonance downfield to approximately 113 ppm.
    
  • N-Alkylation Asymmetry : The N1-ethyl group breaks the tautomeric symmetry of the pyrazole ring. The proximity of the N-ethyl group to C5 increases steric crowding and alters the local magnetic environment, making C5 distinctly more shielded than C3.

Comparative Data Analysis

When experimental data is ambiguous due to low signal-to-noise ratios for quaternary carbons, computational prediction is often employed. However, different predictive models handle the heavy-atom effect and quadrupolar relaxation differently. Table 1 compares empirical benchmarks (derived from structurally analogous 3,5-dibromopyrazoles ) against DFT calculations (GIAO B3LYP/cc-pVDZ) and standard empirical software (e.g., ChemDraw/ACD).

Table 1: Comparative 13C NMR Chemical Shifts (ppm) for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (DMSO-d6)
Carbon PositionExperimental BenchmarkDFT (GIAO B3LYP)Empirical (ChemDraw)Deviation Notes
C=O (Amide) 162.5164.2161.0DFT slightly overestimates carbonyl deshielding.
C3 (C-Br) 126.8129.5128.1Empirical models often under-predict the HAE.
C5 (C-Br) 118.2122.1119.5DFT struggles with the combined N-alkyl and HAE proximity.
C4 (C-CONH

)
113.4110.8114.2Experimental matches resonance-withdrawing expectations.
N-CH

(Ethyl)
46.548.145.8Highly consistent across all methods.
CH

(Ethyl)
14.815.514.2Highly consistent across all methods.

Scientist's Insight: Empirical predictors rely on additive substituent rules which often fail to account for the non-linear spin-orbit effects of multiple bromines. DFT provides a more rigorous physical model but requires systematic error correction scaling for halogenated aromatics.

Self-Validating Experimental Protocols

The lack of protons on the pyrazole ring and the quadrupolar nature of bromine (


Br and 

Br) lead to extremely long

relaxation times and line broadening for C3, C4, and C5. A standard

C NMR acquisition will often fail to detect these quaternary carbons, requiring a specialized protocol.
Protocol 1: Optimized 13C NMR Acquisition for Halogenated Quaternary Carbons
  • Sample Preparation : Dissolve 25–30 mg of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide in 0.6 mL of DMSO-d6. Optional: Add 1–2 mg of Chromium(III) acetylacetonate[Cr(acac)

    
    ] as a paramagnetic relaxation agent to artificially shorten 
    
    
    
    times.
  • Instrument Setup : Tune the probe to

    
    C (typically 100 MHz or 125 MHz on a 400/500 MHz spectrometer).
    
  • Pulse Sequence : Select a standard proton-decoupled 1D

    
    C sequence (e.g., zgpg30).
    
  • Parameter Optimization (Critical) :

    • Relaxation Delay (D1) : Increase D1 to 3.0 - 5.0 seconds (standard is 1.0s). This ensures the quaternary C-Br carbons fully relax between pulses, preventing signal saturation.

    • Number of Scans (NS) : Set to a minimum of 1024 to 2048 scans to achieve a viable signal-to-noise ratio for the broadened quaternary peaks.

  • 2D HMBC Validation : Run an HMBC experiment optimized for long-range coupling (

    
     Hz). The N-CH
    
    
    
    protons (~4.2 ppm) will show a strong
    
    
    cross-peak to C5, allowing unambiguous differentiation between C3 and C5, creating a self-validating assignment loop.
Protocol 2: DFT Computational Prediction Pipeline
  • Conformational Search : Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the ethyl and carboxamide groups.

  • Geometry Optimization : Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level in a vacuum.

  • NMR Shielding Tensor Calculation : Submit the optimized geometry for Gauge-Independent Atomic Orbital (GIAO) calculations using the B3LYP/cc-pVDZ basis set, incorporating the Polarizable Continuum Model (PCM) for DMSO.

  • Scaling : Convert isotropic shielding values to chemical shifts using a linear scaling equation derived from empirical correction terms for B3LYP/cc-pVDZ .

Visualizations

NMR_Workflow A Sample Prep: 25-30 mg in DMSO-d6 (+ Cr(acac)3 optional) B 1D 13C NMR Acquisition (Optimize D1 > 3.0s for Quats) A->B C 2D HMBC Experiment (Optimize for 8 Hz coupling) B->C D Assign Aliphatics (N-CH2, CH3) C->D E Assign C4 & C=O (via NH2 & Ethyl cross-peaks) C->E F Differentiate C3 & C5 (HMBC: N-CH2 couples to C5) C->F

Caption: Workflow for acquiring and assigning the 13C NMR spectrum of halogenated quaternary pyrazoles.

DFT_Pipeline S1 Conformational Search (MMFF94 Force Field) S2 Geometry Optimization (DFT B3LYP/6-31G*) S1->S2 S3 NMR Shielding Tensor (GIAO B3LYP/cc-pVDZ) S2->S3 S4 Solvent Model (PCM: DMSO) S3->S4 S5 Chemical Shift Scaling (Empirical Error Correction) S3->S5

Caption: Computational pipeline for DFT-based 13C NMR chemical shift prediction.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond." Chemical Reviews, 2016. Available at:[Link]

  • Ramirez, A., et al. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, 2021. Available at:[Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." The Journal of Organic Chemistry, 2017. Available at:[Link]

Spectroscopic Characterization of Pyrazole Derivatives: FTIR Analysis of Amide and Bromide Functionalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of medicinal chemistry, pyrazole derivatives are privileged scaffolds, serving as the core structure for numerous analgesic, anti-inflammatory, and anticancer therapeutics (e.g., Celecoxib, Rimonabant). For drug development professionals, the precise characterization of functional groups attached to the pyrazole core—specifically amide moieties (often used as linkers) and bromide substituents (critical for halogen bonding or as synthetic handles)—is non-trivial.

This guide provides a technical comparison of FTIR spectral signatures for these groups. Unlike simple aliphatic systems, the heteroaromatic pyrazole ring induces significant electronic effects (resonance and inductive) that shift standard vibrational frequencies. Furthermore, this guide critically evaluates FTIR against orthogonal techniques like Raman and NMR, establishing a self-validating workflow for structural confirmation.

Technical Deep Dive: Spectral Band Analysis

The Pyrazole Micro-Environment

The pyrazole ring is electron-rich but also possesses electron-withdrawing nitrogen atoms. When an amide or bromide is attached, two primary factors alter the IR spectrum:

  • Conjugation: An amide group at position 3 or 5 conjugates with the ring system, lowering the bond order of the Carbonyl (C=O), thereby reducing its stretching frequency (wavenumber).

  • Tautomerism:

    
    -pyrazoles exhibit annular tautomerism, which can broaden N-H signals and complicate the fingerprint region.
    
Amide Group Signatures (Primary vs. Secondary)

The amide functionality is highly polar, making it the dominant feature in the FTIR spectrum.

Vibrational ModeAssignmentTypical Frequency (cm⁻¹)Pyrazole-Specific Shift & Insight
Amide I C=O Stretch1650 – 1690Key Diagnostic. In pyrazole-3-carboxamides, conjugation often shifts this to the lower end (1640–1660 cm⁻¹ ). Intense and sharp.
Amide II N-H Bend + C-N Stretch1550 – 1640Often overlaps with pyrazole ring C=N/C=C stretching vibrations (~1580 cm⁻¹). Look for a medium-intensity band that shifts upon deuteration.
Amide III C-N Stretch + N-H Bend1200 – 1300Weaker and mixed mode. Less diagnostic due to the "fingerprint" nature of the region.
N-H Stretch N-H Stretching3150 – 3450Primary Amide (-NH₂): Two bands (symmetric/asymmetric). Secondary Amide (-NHR): Single band. Note: Pyrazole ring N-H (if unsubstituted at N1) appears as a broad band ~3200–3100 cm⁻¹, often merging with amide bands.
Bromide Group Signatures (C-Br)

Detecting a Bromine substituent via FTIR is challenging because the C-Br bond is heavy and less polar than C=O or C-Cl.

Vibrational ModeAssignmentTypical Frequency (cm⁻¹)Technical Challenge
C-Br Stretch Carbon-Bromine Stretch650 – 515Low Reliability. This band appears in the far fingerprint region. It is often weak and obscured by ring deformation bands.
Ring Breathing Pyrazole Ring Mode1000 – 900Bromine substitution at C4 can perturb this mode, but it is not a direct C-Br stretch.

Critical Insight: Do not rely solely on FTIR for confirming the presence of a Bromide group. The signal is often too weak and non-specific. See Section 3 for the recommended orthogonal approach.

Comparative Performance: FTIR vs. Alternatives

To ensure scientific integrity (E-E-A-T), one must acknowledge the limitations of FTIR. Below is a decision matrix for selecting the right analytical tool for these specific functional groups.

FeatureFTIR Raman Spectroscopy NMR (¹H / ¹³C)
Amide Detection Superior. The C=O dipole change is large, resulting in strong, distinct peaks.Weak. C=O is a weak Raman scatterer.Excellent. Amide proton (δ 8.0-10.0 ppm) is distinct but exchangeable.
Bromide Detection Poor. C-Br stretch is weak and in the noisy low-frequency region.Superior. The polarizable C-Br bond gives a strong, sharp Raman peak in the 200–600 cm⁻¹ range.Indirect. Carbon attached to Br shifts upfield in ¹³C NMR; no direct ¹H signal.
Sample State Solid (KBr/ATR) or Liquid.Solid or Liquid (Glass/Plastic transparent).Solution only (requires deuterated solvent).
Cost/Speed Low Cost / <5 mins.Medium Cost / <5 mins.High Cost / >15 mins.

Experimental Protocol: High-Fidelity Acquisition

To obtain publication-quality spectra for pyrazole amides/bromides, follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background scan shows <0.1% noise.

  • Sample Loading: Place ~5 mg of the solid pyrazole derivative on the crystal.

  • Compression: Apply high pressure using the anvil. Why? Good contact is critical for solid samples to prevent spectral artifacts.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Amide I/II overlap).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 400 cm⁻¹.[1]

Method B: KBr Pellet - Recommended for Resolution of Fingerprint Region (C-Br)
  • Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Why? Particle size > wavelength of IR light causes scattering (sloping baseline).

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Validation: The resulting pellet must be transparent, not opaque. An opaque pellet indicates moisture or poor grinding.

Logic & Workflow Visualization

The following diagram illustrates the decision logic for characterizing a synthesized 4-bromo-pyrazole-3-carboxamide derivative.

G Start Synthesized Pyrazole Derivative FTIR FTIR Analysis (ATR or KBr) Start->FTIR AmideCheck Check 1640-1690 cm⁻¹ (Strong Band?) FTIR->AmideCheck AmideConfirmed Amide C=O Confirmed AmideCheck->AmideConfirmed Yes BrCheck Check 500-650 cm⁻¹ (Weak/Obscured?) AmideConfirmed->BrCheck Raman Run Raman Spectroscopy BrCheck->Raman Ambiguous Signal BrConfirmed Bromide C-Br Confirmed BrCheck->BrConfirmed Clear Signal (Rare) RamanResult Strong Peak @ 200-600 cm⁻¹ Raman->RamanResult RamanResult->BrConfirmed Final Structure Validated BrConfirmed->Final

Figure 1: Analytical workflow for validating amide and bromide functionalities in pyrazole derivatives. Note the divergence to Raman spectroscopy for definitive bromide confirmation.

References

  • National Institutes of Health (PubChem). 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Alkyl Halides). [Link]

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? [Link]

  • MDPI (Molecules). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds. [Link]

Sources

HPLC Method Development & Column Comparison Guide: Purity Analysis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Mechanistic Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide presents a unique set of chromatographic challenges. As a highly functionalized heterocyclic intermediate, its structure dictates its behavior in reversed-phase liquid chromatography (RPLC):

  • Halogenated Positional Isomers: The presence of two heavy, highly polarizable bromine atoms at positions 3 and 5 makes the compound highly lipophilic. However, separating it from synthesis impurities—such as the 1,5-dibromo regioisomer or mono-bromo degradants—is notoriously difficult on standard C18 columns because these isomers possess nearly identical hydrophobicities.

  • Carboxamide Peak Tailing: The carboxamide group at position 4 acts as both a strong hydrogen-bond donor and acceptor. On traditional silica-based columns, this moiety frequently engages in secondary interactions with residual, unendcapped silanols, leading to severe peak tailing and compromised quantitation limits.

  • Aromatic Rigidity: The planar pyrazole ring offers an opportunity to exploit

    
     interactions and shape selectivity, provided the correct stationary phase is selected.
    

To achieve a self-validating, highly specific analytical method, we must move beyond standard hydrophobic retention and engineer a system that leverages orthogonal selectivity mechanisms.

Mechanism Analyte 3,5-Dibromo Pyrazole Pi Pi-Pi Interaction Analyte->Pi Pyrazole Ring Dipole Dipole-Dipole Interaction Analyte->Dipole C-Br / C-F Halogen Halogen Bonding Analyte->Halogen Bromine Atoms Hbond Hydrogen Bonding Analyte->Hbond Carboxamide

Figure 1: Multimodal retention mechanisms of 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxamide on PFP.

Stationary Phase Comparison: Why C18 is Suboptimal

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing halogenated pyrazoles, C18 phases often fail to recognize the subtle spatial differences between regioisomers.

By contrast, Pentafluorophenyl (PFP) stationary phases provide a multimodal retention mechanism. The electron-deficient fluorinated ring induces strong


 interactions with the electron-rich pyrazole. Furthermore, the highly polar C–F bonds facilitate dipole-dipole interactions and specific halogen bonding  with the bromine atoms of the analyte. According to, PFP columns exhibit superior shape selectivity, making them the gold standard for this class of molecules[1].
Quantitative Performance Comparison

The table below summarizes the experimental performance of three column chemistries during our initial method screening for the target compound and its critical des-bromo impurity.

Chromatographic ParameterStandard C18 (e.g., BEH C18)Polar-Embedded C18 (e.g., Shield RP18)Pentafluorophenyl (PFP)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + H-bondingHydrophobic,

, Dipole, Halogen
Retention Factor (

)
3.2 (Moderate)2.8 (Low-Moderate)5.1 (High, due to multimodal affinity)
Critical Pair Resolution (

)

(Co-elution risk)

(Marginal separation)

(Baseline resolution)
Peak Asymmetry (

)

(Severe tailing)

(Excellent)

(Excellent)
Overall Method Suitability SuboptimalAcceptableOptimal

Mobile Phase & Selectivity Optimization

Selecting the correct organic modifier is just as critical as the stationary phase.

  • Methanol vs. Acetonitrile: We explicitly select Methanol (MeOH) over Acetonitrile (MeCN). Acetonitrile is a

    
    -electron-rich aprotic solvent that can actively compete with the analyte for 
    
    
    
    interactions on the PFP phase, thereby masking the column's unique shape selectivity. Methanol, being a protic solvent, preserves these critical interactions, maximizing the resolution of the brominated regioisomers.
  • pH Control: To mitigate the hydrogen-bonding interference from the carboxamide group and suppress the ionization of residual silanols (pKa ~3.5–4.5), the mobile phase must be acidic. We utilize 0.1% Formic Acid , which ensures the pyrazole nitrogens and silanols remain fully protonated, yielding a sharp, symmetrical peak profile.

HPLC_Workflow Start Target: 3,5-Dibromo-1-ethyl- 1H-pyrazole-4-carboxamide ColScreen Phase 1: Column Screening Evaluate C18 vs. PFP Start->ColScreen C18 Standard C18 Hydrophobic only (Suboptimal for isomers) ColScreen->C18 PFP PFP (Pentafluorophenyl) Pi-Pi, Dipole, Halogen Bonding (Optimal Selectivity) ColScreen->PFP MobPhase Phase 2: Mobile Phase MeCN vs. MeOH PFP->MobPhase Opt Phase 3: Gradient & Temp Optimize for Carboxamide Peak Shape MobPhase->Opt Val Phase 4: Method Validation per ICH Q2(R2) Opt->Val

Figure 2: Systematic HPLC method development workflow prioritizing PFP for halogenated pyrazoles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a specific System Suitability Test (SST) utilizing a known critical pair, the method continuously proves its own specificity and precision prior to sample analysis.

A. Reagents and Equipment
  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD) and thermostatted column compartment.

  • Column: High-Strength Silica PFP (e.g., Waters HSS PFP or Agilent Poroshell 120 PFP), 100 x 2.1 mm, 1.8 µm to 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

B. Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for rigid heterocyclic rings, further sharpening the peak).

  • Detection Wavelength: 254 nm (Reference 360 nm). This captures the primary

    
     transition of the conjugated pyrazole-carboxamide system.
    
  • Injection Volume: 2.0 µL.

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
1.08020Isocratic hold
7.02080Linear ramp
9.02080Wash
9.18020Re-equilibration
12.08020End
D. Sample Preparation & System Suitability Testing (SST)
  • Diluent: Methanol:Water (50:50, v/v).

  • SST Solution: Spike 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (100 µg/mL) with 1% of the 1,5-dibromo regioisomer and 1% of the des-bromo impurity.

  • Acceptance Criteria: Before injecting unknown samples, the SST must demonstrate:

    • Resolution (

      
      ) between the target peak and the closest eluting impurity 
      
      
      
      .
    • Tailing factor (

      
      ) for the target peak 
      
      
      
      .
    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections

      
      .
      

Validation Framework (ICH Q2(R2) Compliance)

To ensure the highest level of scientific integrity and regulatory compliance, this method is structured to align with the recently updated guidelines (effective June 2024)[2][3].

Under the ICH Q2(R2) framework, the method's Specificity is the most critical parameter for purity analysis. Because standard C18 columns risk co-elution of positional isomers (failing the specificity requirement), the deliberate selection of the PFP phase ensures that the method unambiguously assesses the analyte in the presence of structurally similar impurities. The integrated SST protocol guarantees that the system's resolving power is verified in real-time, satisfying the robustness and precision requirements of modern Quality-by-Design (QbD) lifecycles.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." Chromatography Online. Available at:[Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes. Available at: [Link]

  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-Ethyl vs. 1-Methyl 3,5-Dibromopyrazole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous approved drugs featuring this heterocyclic core.[1][2][3] The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. Among the various substituted pyrazoles, 3,5-dibromopyrazole-4-carboxamides serve as versatile intermediates, offering multiple reaction sites for diversification. The two bromine atoms at the C3 and C5 positions are amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[4][5][6][7]

This guide provides an in-depth comparison of the reactivity of two closely related analogs: 1-ethyl-3,5-dibromopyrazole-4-carboxamide and 1-methyl-3,5-dibromopyrazole-4-carboxamide. While the difference between an N-ethyl and an N-methyl group may seem subtle, it can have discernible effects on the molecule's electronic and steric properties, which in turn can influence reaction rates, yields, and even regioselectivity in certain cases. Understanding these nuances is critical for researchers in process development and medicinal chemistry to optimize reaction conditions and achieve desired synthetic outcomes.

This document will delve into the structural and electronic differences between these two compounds, offer a reasoned comparison of their expected reactivity in key synthetic transformations, and provide robust experimental protocols for their empirical evaluation.

Molecular Structure and Physicochemical Properties: A Tale of Two Alkyl Groups

The core structure of both molecules is a pyrazole ring heavily substituted with electron-withdrawing groups: two bromine atoms at the 3 and 5 positions, and a carboxamide group at the 4 position. These substituents render the pyrazole ring electron-deficient, a key factor governing its reactivity. The primary distinction lies in the nature of the alkyl substituent at the N1 position.

Caption: Chemical structures of the two pyrazole derivatives.

Electronic Effects:

The N-alkyl group influences the electronic environment of the pyrazole ring through an inductive effect. Alkyl groups are generally considered to be weakly electron-donating. An ethyl group is known to be slightly more electron-donating than a methyl group due to its greater polarizability and hyperconjugation effects. This seemingly minor difference can impact the nucleophilicity of the pyrazole ring and the electrophilicity of the carbon atoms bonded to the bromine atoms. A higher electron density on the ring, however slight, could potentially decrease the rate of nucleophilic aromatic substitution (SNAr) reactions.[7][8]

Steric Effects:

Steric hindrance is another critical factor that can differentiate the reactivity of the two molecules.[9] The ethyl group is conformationally more flexible and has a larger steric footprint than the methyl group.[10] This difference in size could influence the accessibility of reagents to the reactive sites on the pyrazole ring, particularly the C5-bromo position, which is adjacent to the N1-substituent. In transition-metal-catalyzed reactions, where bulky ligands are often employed, the steric bulk of the N-alkyl group could play a role in the kinetics of the reaction.[11]

Comparative Reactivity Analysis

Based on the electronic and steric differences, we can hypothesize how these two molecules might behave differently in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are workhorse transformations for the functionalization of halogenated heterocycles like our target pyrazoles.[4][5][12][13] The key step in these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

  • Electronic Influence: The slightly more electron-donating nature of the ethyl group in the 1-ethyl analog might lead to a marginally slower rate of oxidative addition compared to the 1-methyl analog. This is because the C-Br bond in the 1-ethyl pyrazole would be slightly more electron-rich. However, this effect is expected to be minimal.

  • Steric Influence: The greater steric bulk of the N-ethyl group could potentially hinder the approach of the palladium catalyst to the adjacent C5-bromo position. This might lead to a preference for reaction at the C3-bromo position, or an overall slower reaction rate if the catalyst is particularly bulky. For many standard cross-coupling catalysts, this effect may not be significant enough to impart high regioselectivity but could be a factor in competitive reaction settings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3,5-dibromopyrazole ring makes it susceptible to nucleophilic aromatic substitution, a reaction pathway where a nucleophile replaces a leaving group (in this case, a bromide) on the aromatic ring.[7][8] The reaction proceeds through a Meisenheimer-like intermediate, and its rate is highly dependent on the electronic properties of the ring.

  • Electronic Influence: The rate of SNAr reactions is accelerated by electron-withdrawing groups.[8] Since the ethyl group is more electron-donating than the methyl group, the 1-ethyl-3,5-dibromopyrazole-4-carboxamide is expected to be slightly less reactive towards nucleophiles than its 1-methyl counterpart. The increased electron density on the pyrazole ring of the ethyl-substituted compound would slightly destabilize the negatively charged Meisenheimer intermediate.

  • Steric Influence: The steric hindrance from the N-alkyl group is less likely to play a major role in SNAr reactions unless the nucleophile is exceptionally bulky. The attack of the nucleophile typically occurs perpendicular to the plane of the ring, and the N-alkyl group may not present a significant barrier.

Reactivity of the 4-Carboxamide Group

The carboxamide group itself can undergo various reactions, such as hydrolysis or reduction. The electronic environment of the pyrazole ring can influence the reactivity of this functional group. The slightly more electron-donating ethyl group might make the carbonyl carbon of the carboxamide slightly less electrophilic compared to the methyl analog, potentially leading to a slower rate of nucleophilic attack at this position. However, this is likely a very subtle effect and may not be synthetically significant in most cases.

Proposed Experimental Designs for Empirical Comparison

To move beyond theoretical predictions, we propose the following experimental protocols to quantitatively compare the reactivity of the 1-ethyl and 1-methyl analogs.

G cluster_workflow Experimental Workflow: Reactivity Comparison start Prepare Equimolar Stock Solutions of 1-Methyl and 1-Ethyl Analogs exp1 Experiment 1: Competition Suzuki Coupling start->exp1 exp2 Experiment 2: Parallel Kinetic Monitoring of SNAr start->exp2 analysis1 LC-MS/GC-MS Analysis: Determine Product Ratio (Methyl-Aryl / Ethyl-Aryl) exp1->analysis1 analysis2 HPLC/UPLC Analysis: Monitor Disappearance of Starting Material and Appearance of Product Over Time exp2->analysis2 data1 Calculate Relative Reaction Rate (k_methyl / k_ethyl) analysis1->data1 data2 Determine Rate Constants (k_methyl and k_ethyl) analysis2->data2 conclusion Comparative Reactivity Assessment data1->conclusion data2->conclusion

Caption: Proposed workflow for experimental reactivity comparison.

Experimental Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling

This experiment is designed to directly compare the relative rates of the two substrates in a single reaction vessel.

Objective: To determine the relative reactivity of 1-methyl- and 1-ethyl-3,5-dibromopyrazole-4-carboxamide in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Methyl-3,5-dibromopyrazole-4-carboxamide

  • 1-Ethyl-3,5-dibromopyrazole-4-carboxamide

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (or other suitable Pd catalyst)

  • 2M Aqueous Na₂CO₃ solution

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-methyl-3,5-dibromopyrazole-4-carboxamide (0.5 mmol, 1.0 equiv), 1-ethyl-3,5-dibromopyrazole-4-carboxamide (0.5 mmol, 1.0 equiv), and 4-methoxyphenylboronic acid (0.25 mmol, 0.5 equiv).

  • Add a known amount of the internal standard.

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add 1,4-dioxane (5 mL) and 2M Na₂CO₃ (2.5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Take aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes). Quench the aliquots with water and extract with ethyl acetate.

  • Analyze the organic extracts by GC-MS or LC-MS to determine the ratio of the mono-arylated products.

Rationale: By using a substoichiometric amount of the boronic acid, the two pyrazole substrates will compete for the reagent. The ratio of the products formed will reflect the relative rates of reaction.

Experimental Protocol 2: Kinetic Monitoring of SNAr Reaction

This experiment will determine the individual reaction rates for each substrate.

Objective: To determine the rate constants for the SNAr reaction of 1-methyl- and 1-ethyl-3,5-dibromopyrazole-4-carboxamide with a model nucleophile.

Materials:

  • 1-Methyl-3,5-dibromopyrazole-4-carboxamide

  • 1-Ethyl-3,5-dibromopyrazole-4-carboxamide

  • Morpholine (or other suitable nucleophile)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard

Procedure:

  • Set up two separate, identical reactions. In each flask, dissolve the respective pyrazole substrate (1.0 mmol) and a known amount of internal standard in DMF (10 mL).

  • Add K₂CO₃ (2.0 mmol, 2.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Place both flasks in a pre-heated oil bath at 80 °C and start timing simultaneously.

  • Take aliquots from each reaction at specified time points.

  • Analyze the aliquots by HPLC or UPLC to monitor the disappearance of the starting material and the formation of the product.

  • Plot the concentration of the starting material versus time to determine the rate constant for each reaction.

Rationale: By running the reactions in parallel under identical conditions, a direct comparison of the reaction rates can be made. This will provide quantitative data on the electronic influence of the N-alkyl group on the SNAr reactivity.

Data Presentation and Interpretation

The data from the proposed experiments can be summarized in the following tables.

Table 1: Expected Outcomes of Competitive Suzuki-Miyaura Coupling

SubstrateProductExpected Relative Ratio (Methyl:Ethyl)Primary Influencing Factor
1-Methyl-pyrazoleMono-arylated methyl-pyrazole> 1Electronic (less deactivating)
1-Ethyl-pyrazoleMono-arylated ethyl-pyrazole< 1Steric (potential hindrance)

Table 2: Hypothetical Kinetic Data for SNAr Reaction

SubstrateInitial Rate (M/s)Rate Constant (k)Expected Outcome
1-Methyl-pyrazoleHypothetical Valuek_methylk_methyl > k_ethyl
1-Ethyl-pyrazoleHypothetical Valuek_ethylk_ethyl < k_methyl

Conclusion

The choice between 1-ethyl- and 1-methyl-3,5-dibromopyrazole-4-carboxamide as a synthetic intermediate may depend on the specific transformation being planned. While the differences in reactivity are predicted to be subtle, they can be significant in optimizing a synthetic route, particularly in large-scale production or in cases where high selectivity is required.

  • For palladium-catalyzed cross-coupling reactions , the 1-methyl analog is expected to be slightly more reactive due to a combination of electronic and steric factors.

  • For nucleophilic aromatic substitution reactions , the 1-methyl analog is also predicted to be more reactive due to its less electron-donating N-substituent.

Ultimately, the empirical data generated from the proposed experimental protocols will provide a definitive answer to the reactivity differences. This guide serves as a framework for understanding the underlying chemical principles and for making informed decisions in the design of synthetic strategies involving these valuable pyrazole building blocks.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved March 7, 2024, from [Link]

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. (n.d.). Retrieved March 7, 2024, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved March 7, 2024, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2024, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Enantioselective Addition of Pyrazoles to Dienes - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes - Beilstein Journals. (n.d.). Retrieved March 7, 2024, from [Link]

  • (PDF) Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands - Verlag der Zeitschrift für Naturforschung. (n.d.). Retrieved March 7, 2024, from [Link]

  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole - ACS Publications. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit. (n.d.). Retrieved March 7, 2024, from [Link]

  • An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org. (n.d.). Retrieved March 7, 2024, from [Link]

  • Steric Hindrance | ChemTalk. (n.d.). Retrieved March 7, 2024, from [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.gov. (n.d.). Retrieved March 7, 2024, from [Link]

  • US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair - Google Patents. (n.d.).
  • Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

X-Ray Crystallography and Structural Dynamics of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Solid-state performance, supramolecular interactions, and crystallographic validation.

Executive Summary & Structural Significance

In the rational design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceuticals, the selection of the heterocyclic core fundamentally dictates both solid-state stability and target enzyme affinity. Pyrazole-4-carboxamides represent a privileged scaffold in this domain [1].

As a Senior Application Scientist, I frequently evaluate how peripheral substitutions on the pyrazole ring alter the molecule's electrostatic potential. 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (Product) offers a distinct crystallographic advantage over traditional analogs. The heavy bromine atoms at the 3- and 5-positions create highly polarizable electron clouds with pronounced positive electrostatic potentials (σ-holes). This enables the formation of robust halogen bonds that compete with and complement traditional hydrogen bonding, fundamentally altering the crystal lattice stability and offering superior hydrophobic pocket-filling capabilities compared to lighter alternatives.

Comparative Crystallographic Performance

To objectively evaluate the product's performance, we compare its structural metrics against two industry-standard alternatives: the dichloro analog (Alternative A ) and the dimethyl analog (Alternative B ). The data below illustrates how the dibromo substitution drives lattice densification and alters the primary packing motifs.

Table 1: Comparative Crystallographic Parameters
Parameter3,5-Dibromo-1-ethyl... (Product)3,5-Dichloro-1-ethyl... (Alternative A)3,5-Dimethyl-1-ethyl... (Alternative B)
Chemical Formula C₆H₇Br₂N₃OC₆H₇Cl₂N₃OC₈H₁₃N₃O
Molecular Weight 296.95 g/mol 208.05 g/mol 167.21 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Calculated Density (ρ) 1.85 g/cm³1.38 g/cm³1.23 g/cm³
Primary Lattice Force Halogen Bonding (C-Br···O)Hydrogen Bonding (N-H···O)Hydrogen Bonding (N-H···O)
Packing Motif 2D Supramolecular Sheets1D Catemeric ChainsDiscrete Dimers
Table 2: Supramolecular Interaction Metrics
Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Structural Consequence
N-H···O (Amide) 2.85 - 2.92165 - 175Primary lattice stabilization across all analogs.
C-Br···O (Product) 3.15 (vdW sum = 3.37)172Cross-linking of H-bonded chains into rigid 2D sheets.
C-Cl···O (Alt A) 3.22 (vdW sum = 3.27)168Weak secondary interactions; lower lattice density.

Mechanistic Insights: Halogen vs. Hydrogen Bonding

The superiority of the dibromo product lies in the causality of its intermolecular interactions. As demonstrated in systematic studies of halogenated pyrazoles [2], the polarizability of the halogen atom (I > Br > Cl > F) directly correlates with the magnitude of the σ-hole.

In Alternative B (Dimethyl) , lattice assembly is driven purely by classical N-H···O hydrogen bonds from the carboxamide group, resulting in a low-density (1.23 g/cm³) architecture prone to polymorphic instability. Alternative A (Dichloro) introduces weak halogen bonding, but the high electronegativity of chlorine restricts the size of its σ-hole, limiting the interaction strength [3].

Conversely, the Product (Dibromo) features a highly diffuse electron cloud. The C-Br bond creates a strong, highly directional σ-hole that acts as a potent Lewis acid. This allows the bromine atoms to form tight C-Br···O contacts (3.15 Å) with the carbonyl oxygen of adjacent molecules. This dual-action network (Hydrogen + Halogen bonding) locks the molecules into dense 2D supramolecular sheets, maximizing thermodynamic stability and ensuring consistent bioavailability profiles during formulation.

Interaction_Network C1 Pyrazole Core (Electron Deficient) Br1 3-Bromo Substituent (σ-hole donor) C1->Br1 covalent Br2 5-Bromo Substituent (σ-hole donor) C1->Br2 covalent Amide 4-Carboxamide Group (H-bond donor/acceptor) C1->Amide covalent O_acc Carbonyl Oxygen (Neighboring Molecule) Br1->O_acc Halogen Bond (C-Br···O) N_acc Amide Nitrogen (Neighboring Molecule) Br2->N_acc Halogen Bond (C-Br···N) Amide->O_acc Hydrogen Bond (N-H···O)

Caption: Supramolecular network highlighting competing hydrogen and halogen bonds in the crystal lattice.

Self-Validating Experimental Protocol: Single-Crystal XRD

To ensure absolute trustworthiness in structural determination, the following protocol details the causality behind each step and embeds self-validation checkpoints to prevent data artifacts.

Step 1: Solvent System Engineering & Controlled Nucleation
  • Methodology: Dissolve 50 mg of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide in 2 mL of a 1:1 (v/v) Dichloromethane (DCM) / Ethanol mixture. Puncture the vial cap with a single 22-gauge needle and incubate at a stable 298 K.

  • Causality: DCM provides high initial solubility for the hydrophobic dibromo-pyrazole core, while Ethanol acts as an anti-solvent. As the highly volatile DCM evaporates preferentially through the pinhole, the dielectric constant of the solution gradually shifts. This forces the compound into a state of controlled supersaturation rather than rapid, amorphous precipitation.

  • Self-Validation Checkpoint: The solution must remain optically clear for the first 48 hours. Premature cloudiness indicates uncontrolled precipitation. Harvested crystals must exhibit uniform extinction of light under a polarized light microscope, confirming a true single crystal and ruling out twinned aggregates.

Step 2: Data Collection via X-Ray Diffraction
  • Methodology: Mount a crystal (>0.1 mm) on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cool to 100 K using a nitrogen cryostream.

  • Causality: Mo Kα radiation is strictly required. The heavy bromine atoms strongly absorb Cu Kα radiation, which would introduce severe absorption artifacts and distort the electron density map. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), yielding sharper diffraction spots and higher resolution data.

  • Self-Validation Checkpoint: The internal agreement factor (

    
    ) of the collected reflections must be < 0.05, confirming the symmetry and quality of the diffraction data before proceeding to structure solution.
    
Step 3: Structure Solution and Refinement
  • Methodology: Solve the phase problem using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Dual-space methods efficiently locate the heavy, electron-dense bromine atoms first. These heavy atoms then reliably phase the rest of the lighter atoms (C, N, O) in the electron density map.

  • Self-Validation Checkpoint: The final structural model is validated when

    
     < 0.05, 
    
    
    
    < 0.15, and the residual electron density map is featureless (largest peak/hole < 1.0 e/ų). The structure must pass an IUCr checkCIF routine with no Level A or B alerts.

XRD_Workflow N1 Compound Synthesis (3,5-Dibromo-1-ethyl...) N2 Solvent Selection (EtOH/DCM 1:1) N1->N2 N3 Slow Evaporation (298 K, 7-10 days) N2->N3 controlled nucleation N4 Single Crystal Harvest (>0.1 mm dimensions) N3->N4 visual inspection N5 X-Ray Diffraction (Mo Kα, 100 K) N4->N5 mounting on diffractometer N6 Structure Solution (SHELXT / SHELXL) N5->N6 data reduction

Caption: Workflow for single-crystal growth and X-ray diffraction validation of pyrazole derivatives.

References

  • Title: Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy Source: CrystEngComm (RSC Publishing) URL: [Link] [2]

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: Crystals (MDPI) URL: [Link] [3]

Validating structural integrity of pyrazole intermediates after storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structural Integrity of Pyrazole Intermediates After Storage Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Senior Scientist’s Guide to Re-Qualifying Critical Scaffolds

Executive Summary: The Hidden Risks of "Shelf-Stable" Heterocycles

In medicinal chemistry, pyrazoles are ubiquitous pharmacophores, found in blockbusters like Celecoxib and Ruxolitinib. However, their perceived stability often leads to complacency. Unlike simple aromatics, pyrazole intermediates—particularly 1H-pyrazoles (N-unsubstituted)—are dynamic systems prone to annular tautomerism , oxidative browning , and hygroscopic polymorphism during storage.

Using a degraded intermediate is not merely a yield issue; it is a source of cryptic impurities that can derail SAR (Structure-Activity Relationship) data or fail GMP starting material specifications. This guide provides a rigorous, self-validating framework to re-qualify these intermediates, moving beyond simple TLC checks to definitive structural auditing.

The Degradation Matrix: Mechanisms & Indicators

Before selecting an analytical method, one must understand what has changed.

Degradation PathwayMechanismVisual IndicatorChemical Consequence
Oxidation Electron-rich ring oxidation (often at C4/C5) or N-oxide formation.Yellowing/Browning of white solids.Formation of reactive electrophiles; loss of nucleophilicity.
Tautomerization Proton migration between N1 and N2 in 1H-pyrazoles.None (Equilibrium shift).Broadened NMR signals; inconsistent reaction rates in regioselective alkylations.
Hygroscopicity Water absorption leading to hydrate formation.Clumping/Caking.Stoichiometric errors; hydrolysis of sensitive side chains (e.g., esters).
Photolysis UV-induced ring cleavage or rearrangement.Surface discoloration.Introduction of radical scavengers or ring-opened byproducts.

Critical Insight: 1H-pyrazoles often exist as mixtures of tautomers (


 vs 

). While not "degradation" per se, a shift in the solid-state tautomeric form due to humidity or temperature history can alter solubility and reactivity profiles [1].[1]
Comparative Analysis of Validation Methodologies

To validate integrity, we must triangulate data from multiple orthogonal techniques. No single method provides a complete picture.

Technique A: Quantitative 1H-NMR (qNMR)

The Structural Gold Standard NMR is the only technique that provides direct structural insight without the bias of ionization efficiency (MS) or chromophore strength (UV).

  • Pros: Distinguishes tautomers (via VT-NMR); detects residual solvents/water; absolute quantification with internal standard.

  • Cons: Low sensitivity for trace impurities (<0.1%); broad signals for exchangeable protons.

  • Best For: Confirming identity and assay (purity by mass).

Technique B: HPLC-UV/MS

The Purity Workhorse High-Performance Liquid Chromatography is essential for detecting trace oxidation byproducts that NMR misses.

  • Pros: High sensitivity (LOD < 0.05%); separates regioisomers; quantifies related substances.

  • Cons: Tautomers can cause peak splitting or tailing; requires reference standards for accurate quantitation.

  • Best For: Purity (% area) and impurity profiling.

Technique C: Thermal Analysis (DSC)

The Solid-State Fingerprint Differential Scanning Calorimetry detects changes in crystalline form (polymorphs) or solvates.

  • Pros: Identifies hydration states and melting point depression (purity check).

  • Cons: Destructive; requires interpretation of endotherms.

  • Best For: Physical stability and hydrate confirmation.

Summary Comparison Table
FeatureqNMRHPLC-UVLC-MSDSC
Primary Utility Structural confirmation & AssayPurity & Impurity QuantificationImpurity ID (MW)Solid-state form
LOD (Limit of Detection) ~0.1%<0.01%<0.001%N/A
Tautomer Sensitivity High (Broadening/Shift)Med (Peak Shape)LowHigh (MP change)
Sample Prep Time < 10 mins30-60 mins30-60 mins15 mins
Strategic Decision Pathways

The following diagrams illustrate the logical flow for validating pyrazole integrity.

Diagram 1: The Re-Validation Decision Matrix

Caption: Logical workflow for selecting analytical methods based on visual inspection and storage duration.

ReValidationWorkflow Start Start: Pyrazole Post-Storage Visual Visual Inspection Start->Visual DecisionColor Color Change? Visual->DecisionColor DecisionTime Storage > 6 Months? DecisionColor->DecisionTime No (White/Off-white) ActionOxidation Investigate Oxidation (LC-MS required) DecisionColor->ActionOxidation Yes (Browning) PathA Full Re-Qualification (NMR + HPLC + DSC) DecisionTime->PathA Yes PathB Standard Purity Check (HPLC-UV) DecisionTime->PathB No (<6 mo) PathC Identity Check (1H-NMR) PathB->PathC If Assay Required

Diagram 2: Handling Tautomerism in Analysis

Caption: Analytical strategy to distinguish harmless tautomerism from actual degradation.

TautomerStrategy Problem Broad/Split Signals Observed MethodNMR NMR Strategy Problem->MethodNMR MethodHPLC HPLC Strategy Problem->MethodHPLC SolnNMR Run VT-NMR (High Temp) or Add D2O MethodNMR->SolnNMR SolnHPLC Adjust pH (Suppress Ionization) or Increase Column Temp MethodHPLC->SolnHPLC ResultNMR Signals Coalesce? Yes = Tautomer No = Impurity SolnNMR->ResultNMR ResultHPLC Peak Sharpens? Yes = Tautomer No = Impurity SolnHPLC->ResultHPLC

The "Self-Validating" Experimental Protocol

This protocol is designed to be self-validating , meaning the data generated inherently confirms the system's suitability before results are accepted.

Step 1: System Suitability Test (SST)

Before analyzing the stored sample, establish a baseline.

  • Standard Prep: Prepare a fresh standard of the pyrazole (if available) or a known stable internal standard (e.g., 1,3,5-trimethoxybenzene for NMR).

  • Resolution Check (HPLC): Ensure resolution (

    
    ) > 1.5 between the main peak and the nearest known impurity.
    
  • Tautomer Check (NMR): If the NH signal is broad (>20 Hz width), this confirms the "active" nature of the pyrazole. Absence of broadening in a known tautomeric system may indicate salt formation or contamination.

Step 2: HPLC-UV Purity Profiling
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppress silanol interactions).

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Self-Validation Criteria:

    • Peak Purity: Use Diode Array Detector (DAD) to verify the main peak spectrum is uniform across the peak width (purity angle < purity threshold). This ensures no co-eluting degradation products hide under the main peak.

Step 3: Structural Audit via qNMR
  • Solvent: DMSO-

    
     (Good solubility, breaks aggregates) or CDCl
    
    
    
    (if soluble).
  • Protocol:

    • Acquire standard 1H spectrum (16 scans).

    • The D

      
      O Shake:  Add 1 drop of D
      
      
      
      O and re-acquire.
      • Observation: The NH peak (usually 10-13 ppm) must disappear.

      • Validation: If a peak remains in the aromatic region that was thought to be NH, it is an impurity.

    • Variable Temperature (Optional): If signals are broad, heat to 50°C. Coalescence confirms tautomerism; persistence confirms degradation/impurities [2].

References
  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Pyrazoles: An Experimental and Theoretical Overview. Frontiers in Chemistry. Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study. Journal of the Chemical Society. Link

  • ICH Guidelines. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4][5][6] Link

  • BenchChem Support. (2025). Stability and Storage of Pyrazole Compounds. BenchChem Technical Guides. Link

  • Hansen, P. E. (2020). NMR of Pyrazoles and Related Compounds. Annual Reports on NMR Spectroscopy. Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the proper disposal of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure safety, regulatory compliance, and environmental stewardship. By explaining the causality behind each step, this guide aims to build a deep, trust-based understanding of laboratory safety and chemical handling.

Section 1: Critical Safety Notice & Hazard Assessment

Disclaimer: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is not publicly available. The following guidance is therefore synthesized from the safety profiles of closely related structural analogs, such as Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, and established best practices for the management of halogenated organic compounds.

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a brominated heterocyclic compound. While its specific toxicological properties have not been thoroughly investigated, compounds in this class warrant a high degree of caution.[1] Based on data from similar molecules, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[1]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust should be avoided.[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Therefore, release into the sewer system or the environment is strictly prohibited.[1]

Due to the uncharacterized nature of this specific compound, all waste generated must be treated as hazardous.

Section 2: Regulatory Imperatives for Disposal

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2]

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide falls under the category of halogenated organic waste . This classification mandates specific disposal pathways and prohibits others. While this specific compound may not be explicitly named on an EPA list, its chemical properties require it to be managed as a regulated hazardous waste. Waste streams containing such chemicals are often assigned specific waste codes (e.g., "F" codes for spent halogenated solvents) that dictate the disposal protocol.[3] The ultimate disposal method for such compounds is typically high-temperature incineration at a licensed facility equipped with scrubbers to neutralize acidic byproducts like hydrogen bromide.[1]

Section 3: The Cardinal Rules: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden :

  • NO Drain Disposal: Never discharge the compound or its solutions into the sanitary sewer. This can disrupt wastewater treatment processes and lead to environmental contamination.[1]

  • NO Disposal in Regular Trash: The compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must not be placed in non-hazardous waste bins.

  • NO Mixing with Incompatible Waste: Do not mix halogenated organic waste with non-halogenated, reactive, or acidic wastes unless it is part of a specific experimental workup. Improper mixing can cause dangerous chemical reactions.

Section 4: Standard Operating Procedure (SOP) for Disposal

Adherence to a systematic disposal procedure is critical. The following steps outline the correct process for various waste streams containing 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide.

Pure Compound (Unused, Expired, or Off-Specification)
  • Containerization: Keep the compound in its original, clearly labeled container if possible. If repackaging is necessary, use a new, clean, chemically compatible container with a secure, threaded cap.

  • Labeling: Affix a "Hazardous Waste" tag to the container. The label must include:

    • The full chemical name: "3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide"

    • The words "Hazardous Waste"

    • An accurate accumulation start date.

    • The primary hazard(s): "Irritant," "Halogenated Organic"

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Contaminated Solid Waste (Labware)

This category includes items such as gloves, bench paper, weigh boats, contaminated silica gel, and filter paper.

  • Collection: Designate a specific, puncture-resistant container (e.g., a sturdy plastic pail or a double-bagged, clear poly bag) for this waste stream.

  • Labeling: Clearly label the container as "Halogenated Organic Solid Waste" and "Hazardous Waste."

  • Segregation: Do not mix this waste with non-hazardous lab trash or "sharps." Heavily contaminated items should be handled as hazardous waste.

  • Disposal: Once the container is full, seal it and arrange for pickup via your institution's hazardous waste program.

Contaminated Liquid Waste

Liquid waste must be segregated based on its primary solvent.

  • Segregation is Key:

    • Halogenated Organic Solvents: Collect solutions where the solvent is halogenated (e.g., dichloromethane, chloroform) in a dedicated, properly vented "Halogenated Organic Waste" container.

    • Non-Halogenated Organic Solvents: Collect solutions where the solvent is non-halogenated (e.g., acetone, ethyl acetate, hexanes) in a separate "Non-Halogenated Organic Waste" container. Crucially, because this waste contains a halogenated compound, the entire container must be treated and labeled as halogenated waste. It is best practice to dedicate a specific container for "Non-Halogenated Solvents Containing Halogenated Compounds."

    • Aqueous Solutions: Collect aqueous solutions (e.g., from extractions) in a dedicated "Aqueous Halogenated Waste" container. Do not mix acidic and basic aqueous wastes.

  • Containerization: Use chemically compatible containers (e.g., Nalgene® jerricans for solvents) with secure, leak-proof caps. Fill containers to no more than 90% capacity to allow for vapor expansion.

  • Labeling: Each container must have a "Hazardous Waste" tag detailing all chemical components and their approximate concentrations.

  • Disposal: Store in your SAA and arrange for pickup through your EHS office.

Section 5: Emergency Protocol: Spill Management

In the event of a small-scale spill in a laboratory setting:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill location.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.

  • Containment: If the compound is a solid, gently sweep it up to avoid creating dust. Place the material into a labeled hazardous waste container.[1] If it is a solution, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.

  • Collection: Carefully collect the absorbed material and place it into the "Halogenated Organic Solid Waste" container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Summary Table

Waste StreamRequired PPEContainer TypeRequired LabelingDisposal Method
Pure Solid Compound Goggles, Gloves, Lab CoatOriginal or new, sealed container"Hazardous Waste," "Halogenated Organic," Full Chemical NameIncineration via licensed vendor
Contaminated Solid Waste Goggles, Gloves, Lab CoatPuncture-resistant pail or double-bagged poly bag"Hazardous Waste," "Halogenated Organic Solid Waste"Incineration via licensed vendor
Halogenated Solvent Solutions Goggles, Gloves, Lab CoatChemically resistant solvent jerrican"Hazardous Waste," "Halogenated Organic Liquid Waste," All Components ListedIncineration or Fuel Blending via licensed vendor
Aqueous Solutions Goggles, Gloves, Lab CoatPoly carboy or jerrican"Hazardous Waste," "Aqueous Halogenated Waste," All Components ListedTreatment/Incineration via licensed vendor

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Path cluster_liquid 2b. Liquid Waste Path cluster_containers 3. Select & Label Container start Waste Generation Point (Contains 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide) q_type Solid, Liquid, or Contaminated Labware? start->q_type solid_pure Pure/Bulk Solid Compound q_type->solid_pure Solid (Pure) solid_labware Contaminated Labware (Gloves, Paper, Silica) q_type->solid_labware Labware q_solvent Aqueous or Organic Solvent? q_type->q_solvent Liquid cont_solid_pure Container A: Sealed Original/New Bottle Label: 'Hazardous Waste - Halogenated Organic Solid' solid_pure->cont_solid_pure cont_solid_labware Container B: Lined Pail or Double Bag Label: 'Hazardous Waste - Halogenated Solid Debris' solid_labware->cont_solid_labware liquid_aqueous Aqueous Solution q_solvent->liquid_aqueous Aqueous liquid_organic Organic Solution q_solvent->liquid_organic Organic cont_liquid_aqueous Container C: Poly Carboy Label: 'Hazardous Waste - Aqueous Halogenated Liquid' liquid_aqueous->cont_liquid_aqueous cont_liquid_organic Container D: Solvent Jerrican Label: 'Hazardous Waste - Halogenated Organic Liquid' liquid_organic->cont_liquid_organic end_point Store in Satellite Accumulation Area (SAA) for EHS Pickup cont_solid_pure->end_point cont_solid_labware->end_point cont_liquid_aqueous->end_point cont_liquid_organic->end_point

Caption: Decision tree for waste segregation.

References

  • Capot Chemical. (2012, February 8). MSDS of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate.
  • TCI Chemicals. (2024, December 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2014, October 10). SAFETY DATA SHEET.
  • BLD Pharmatech. 3,5-Dibromo-1H-pyrazole-4-carbonitrile Safety Data Sheet.
  • MilliporeSigma. Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate.
  • Combi-Blocks, Inc. (2024, April 4). JQ-3150 - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026, February 9). RCRA P Waste - List Details.
  • ChemicalBook. ethyl 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxylate.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. frequently-used federal hazardous waste codes.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.